3-Propanoyl-1-tosylpyrrole
Description
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Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-14(16)12-8-9-15(10-12)19(17,18)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUZPGNZSVCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435424 | |
| Record name | 3-Propanoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152171-06-7 | |
| Record name | 3-Propanoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-Propanoyl-1-tosylpyrrole from 1-tosylpyrrole
An In-Depth Technical Guide to the Regioselective Synthesis of 3-Propanoyl-1-tosylpyrrole
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 1-tosylpyrrole via Friedel-Crafts acylation. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the reaction's mechanistic underpinnings and practical execution.
Pyrrole scaffolds are foundational motifs in medicinal chemistry, appearing in numerous biologically active compounds. Specifically, 3-acylpyrrole derivatives serve as critical intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The introduction of an acyl group at the C3 position provides a versatile chemical handle for further functionalization.
However, the synthesis of 3-acylpyrroles is not trivial. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position, as the corresponding cationic intermediate (Wheland intermediate) is better stabilized by resonance compared to the intermediate formed from C3 attack.[3] Furthermore, the nitrogen atom's lone pair makes it susceptible to N-acylation. To overcome these challenges and achieve selective C3-acylation, a strategic approach involving nitrogen protection is required.
The use of a p-toluenesulfonyl (tosyl) group as a nitrogen protecting group is a highly effective strategy.[4] The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of both the nitrogen and the pyrrole ring, mitigating unwanted side reactions. Crucially, under specific Friedel-Crafts conditions, the tosyl group directs acylation preferentially to the C3 position, providing a reliable route to the desired regioisomer.[5][6]
The Mechanism and Regiocontrol of Friedel-Crafts Acylation
The synthesis of this compound is achieved through a Lewis acid-catalyzed Friedel-Crafts acylation. The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[7][8] This electrophile then attacks the electron-rich 1-tosylpyrrole ring.
The Critical Role of the Lewis Acid in Directing C3 Selectivity
The regiochemical outcome of this reaction is profoundly influenced by the choice and stoichiometry of the Lewis acid. While typical electrophilic substitution on pyrrole favors the C2 position, the acylation of N-p-toluenesulfonylpyrrole using a strong Lewis acid like AlCl₃ yields the 3-acyl derivative as the major product.[5]
This high C3 selectivity is attributed to the formation of an organoaluminum intermediate. It is hypothesized that when at least one equivalent of AlCl₃ is used, it coordinates not only to the acyl chloride but also to the sulfonyl group of the tosyl moiety. This complexation, followed by a proposed intermediate step, leads to a species that preferentially delivers the acyl group to the C3 position.[5] In contrast, the use of weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or substoichiometric amounts of AlCl₃ results in a significant increase in the formation of the C2-acylated product.[3][5] This mechanistic nuance is the cornerstone of achieving the desired regioselectivity.
Caption: Mechanism of the Friedel-Crafts acylation of 1-tosylpyrrole.
Experimental Protocol and Data
This section provides a detailed, field-proven methodology for the synthesis of this compound. Adherence to anhydrous conditions is critical for success.
Materials and Reagents
-
1-Tosylpyrrole (1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 equiv)
-
Propanoyl Chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Solution: Dissolve 1-tosylpyrrole (1 equiv) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the flask to 0 °C in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.0 equiv) to the stirred solution. The addition may be exothermic.
-
Acyl Chloride Addition: Add propanoyl chloride (1.2 equiv) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by pouring the mixture slowly and carefully into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Summary of Key Reaction Parameters
The following table summarizes the effect of reaction conditions on the regioselectivity of the acylation of N-p-toluenesulfonylpyrrole, based on published data.[5]
| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | C3:C2 Isomer Ratio | Total Yield (%) |
| 1 | AlCl₃ | 2.0 | Dichloromethane | >98:2 | High |
| 2 | AlCl₃ | 2.0 | 1,2-Dichloroethane | >98:2 | High |
| 3 | AlCl₃ | 1.0 | Dichloromethane | 85:15 | Moderate |
| 4 | EtAlCl₂ | 2.0 | Dichloromethane | 33:67 | Moderate |
This data clearly demonstrates that using at least two equivalents of AlCl₃ is crucial for achieving high selectivity for the desired C3 product.[5]
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of 1-tosylpyrrole is a robust and reliable method for the synthesis of this compound. The success of this synthesis hinges on a clear understanding of the reaction mechanism and the critical role of the Lewis acid. By employing a strong Lewis acid, such as aluminum chloride, in stoichiometric excess (≥ 2 equivalents), the reaction pathway is directed towards the formation of a key intermediate that ensures high regioselectivity for the desired C3-acylated product. The detailed protocol provided herein offers a validated procedure for researchers to confidently produce this valuable synthetic building block for applications in medicinal chemistry and beyond.
References
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]
-
Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wang, W., et al. (2010). Highly Enantioselective Synthesis of β-Heteroaryl-Substituted Dihydrochalcones through Friedel–Crafts Alkylation of Indoles and Pyrrole. Chemistry – A European Journal, 16(40), 12244-12252. [Link]
-
Yu, W., et al. (2018). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Scilit. [Link]
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Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584-13589. [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
Powerful pawar(Teach India). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction [Video]. YouTube. [Link]
-
ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]
-
Organic Chemistry Frontiers. (2022). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Royal Society of Chemistry. [Link]
-
Chemrobotics. (n.d.). The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2018). Synthesis of 3,4-diaryl- and 4-acyl-3-arylpyrroles and study of their antimitotic activity. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 3-acylpyrroles. [Link]
-
MDPI. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
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An In-Depth Technical Guide to 3-Propanoyl-1-tosylpyrrole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Propanoyl-1-tosylpyrrole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical properties, a robust synthesis protocol via regioselective Friedel-Crafts acylation, and its potential applications in drug discovery. By leveraging the directing effect of the N-tosyl group, this guide offers a pathway to this valuable scaffold. This document is intended to equip researchers and professionals with the essential knowledge for the effective utilization of this compound in their scientific endeavors.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The diverse biological activities exhibited by pyrrole-containing molecules, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry.[3][4] The strategic functionalization of the pyrrole ring is paramount in modulating the pharmacological profile of these compounds.
Among the various functionalized pyrroles, 3-acylpyrroles are particularly significant synthetic intermediates. However, the inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 position, making the regioselective synthesis of 3-substituted pyrroles a synthetic challenge. To overcome this, the use of protecting and directing groups on the pyrrole nitrogen has emerged as a powerful strategy.
This guide focuses on this compound, a molecule that exemplifies the successful application of the N-tosyl group to direct acylation to the C3 position. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack and sterically hinders the C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions. This technical guide will provide a detailed exploration of the synthesis, properties, and applications of this important building block.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 152171-06-7 | [5] |
| Molecular Formula | C₁₄H₁₅NO₃S | [5] |
| Molecular Weight | 277.34 g/mol | Calculated |
| IUPAC Name | 1-[1-(p-tolylsulfonyl)-1H-pyrrol-3-yl]propan-1-one | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1-tosylpyrrole. The tosyl group plays a crucial role in directing the incoming acyl group to the 3-position of the pyrrole ring, particularly when a strong Lewis acid like aluminum chloride (AlCl₃) is employed.[6]
Reaction Mechanism: The Role of the Tosyl Group
The regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole is a subject of mechanistic interest. It is hypothesized that with a strong Lewis acid like AlCl₃, the reaction may proceed through an organoaluminum intermediate.[6] The initial interaction of AlCl₃ with 1-tosylpyrrole can lead to the formation of an intermediate where the aluminum is coordinated to the pyrrole ring. This intermediate then reacts with the acylating agent. The steric bulk of the tosyl group and the electronic deactivation of the ring influence the position of acylation, favoring the less hindered C3 position. Weaker Lewis acids, in contrast, tend to result in a higher proportion of the 2-acyl isomer.[6]
Caption: Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for the Friedel-Crafts acylation of N-tosylpyrroles.[7][8]
Materials:
-
1-Tosylpyrrole
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add propanoyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of 1-Tosylpyrrole: Dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization and Spectral Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are expected spectral data based on the analysis of similar compounds.[3][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the ethyl group of the propanoyl moiety, and the tosyl group. The pyrrole protons should appear as distinct multiplets. The C2-H proton is expected to be the most downfield of the pyrrole protons.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the propanoyl group, the carbons of the pyrrole ring, the ethyl group, and the tosyl group. The C3 carbon of the pyrrole ring, being attached to the electron-withdrawing propanoyl group, will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1680 cm⁻¹. Other characteristic peaks will include those for the C-H, C=C, and S=O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 277.34 g/mol .
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrole nucleus is a key component in a wide array of biologically active compounds.[5][12]
Scaffold for Bioactive Molecules
The 3-acylpyrrole moiety is a common structural motif in various pharmacologically active compounds. The propanoyl group can be further elaborated or modified to introduce different functionalities, allowing for the generation of a library of compounds for biological screening. Pyrrole derivatives have shown a broad spectrum of activities, including:
The tosyl group can be readily removed under basic conditions to yield the free NH-pyrrole, providing another point for diversification.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. The strategic use of the N-tosyl group enables the regioselective introduction of a propanoyl group at the C3 position of the pyrrole ring, a transformation that is otherwise challenging. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its potential applications. The information presented herein is intended to facilitate the work of researchers in their efforts to synthesize novel and potentially therapeutic compounds based on the pyrrole scaffold.
References
-
Bruker. (n.d.). Supplementary Information. Retrieved from [Link]
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Liang, T., et al. (2023). The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136.
-
PubChem. (n.d.). 1-Tosylpyrrole. Retrieved from [Link]
- Raffa, D., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 215, 113271.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(19), 6523.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
-
DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;.... Retrieved from [Link]
-
MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
-
PubMed. (2014). Mass spectrometric and computational studies on the reaction of aromatic peroxyl radicals with phenylacetylene using the distonic radical ion approach. Retrieved from [Link]
-
NIST. (n.d.). Pyrrole. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX. Retrieved from [Link]
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Spectroscopic Elucidation of 3-Propanoyl-1-tosylpyrrole: A Predictive and Methodological Guide
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyrroles are fundamental scaffolds. Their diverse functionalities allow for the fine-tuning of electronic and steric properties, leading to a vast array of compounds with significant therapeutic and technological potential. The precise characterization of these molecules is a cornerstone of research and development, ensuring structural integrity, purity, and a clear understanding of structure-activity relationships. This guide provides an in-depth technical overview of the predicted spectroscopic data for 3-Propanoyl-1-tosylpyrrole, a molecule featuring a pyrrole core functionalized with an electron-withdrawing propanoyl group at the 3-position and a robust tosyl protecting group on the nitrogen.
Molecular Structure and Atom Labeling
To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are systematically labeled as shown in the diagram below. This labeling will be referenced throughout the guide.
Caption: Molecular structure of this compound with atom labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyrrole ring, the propanoyl chain, and the tosyl group. The electron-withdrawing nature of both the tosyl and propanoyl groups will significantly deshield the pyrrole protons, causing them to appear at higher chemical shifts (downfield) compared to an unsubstituted pyrrole.[1]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H5 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H5,H4) ≈ 3-4 Hz, J(H5,H2) ≈ 1.5-2.5 Hz | Most deshielded pyrrole proton due to proximity to the electron-withdrawing tosyl group and conjugation with the propanoyl group. |
| H2 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H2,H4) ≈ 1.5-2.5 Hz, J(H2,H5) ≈ 1.5-2.5 Hz | Deshielded by the adjacent nitrogen and tosyl group. |
| H4 | 6.4 - 6.6 | Doublet of doublets (dd) | J(H4,H5) ≈ 3-4 Hz, J(H4,H2) ≈ 1.5-2.5 Hz | Least deshielded pyrrole proton, shifted downfield relative to unsubstituted pyrrole. |
| H8 (2H) | 2.8 - 3.0 | Quartet (q) | J(H8,H9) ≈ 7-8 Hz | Methylene protons adjacent to the carbonyl group. |
| H9 (3H) | 1.1 - 1.3 | Triplet (t) | J(H9,H8) ≈ 7-8 Hz | Methyl protons of the ethyl group. |
| H14'/H18' (4H) | 7.8 - 8.0 | Doublet (d) | J(ortho) ≈ 8-9 Hz | Aromatic protons on the tosyl group ortho to the sulfonyl group. |
| H15'/H17' (4H) | 7.3 - 7.5 | Doublet (d) | J(ortho) ≈ 8-9 Hz | Aromatic protons on the tosyl group meta to the sulfonyl group. |
| H19' (3H) | 2.4 - 2.5 | Singlet (s) | N/A | Methyl protons of the tosyl group. |
Note: Predicted chemical shifts are for a CDCl₃ solution and can be influenced by solvent choice. Intermolecular and intramolecular effects can alter chemical shifts.[2][3][4][5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The carbonyl carbon (C6) and the carbons of the pyrrole ring attached to the electron-withdrawing groups are expected to be the most downfield.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C6 | 195 - 200 | Carbonyl carbon, highly deshielded. |
| C16' | 145 - 147 | Tosyl aromatic carbon attached to the methyl group. |
| C13' | 135 - 137 | Tosyl aromatic carbon attached to the sulfonyl group. |
| C3 | 130 - 133 | Pyrrole carbon attached to the propanoyl group. |
| C15'/C17' | 129 - 131 | Tosyl aromatic carbons meta to the sulfonyl group. |
| C14'/C18' | 127 - 129 | Tosyl aromatic carbons ortho to the sulfonyl group. |
| C5 | 125 - 128 | Pyrrole α-carbon. |
| C2 | 120 - 123 | Pyrrole α-carbon. |
| C4 | 110 - 113 | Pyrrole β-carbon. |
| C8 | 30 - 35 | Methylene carbon of the propanoyl group. |
| C19' | 21 - 22 | Methyl carbon of the tosyl group. |
| C9 | 8 - 12 | Methyl carbon of the propanoyl group. |
Experimental Protocol: NMR Data Acquisition
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup:
-
Set the GC oven temperature program to ensure separation from any impurities and efficient elution of the compound. A typical program might start at 100 °C, ramp to 280 °C, and hold for several minutes.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C) to ensure the sample remains in the gas phase.
-
For the MS, use a standard electron ionization energy of 70 eV. [7]Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will travel through the GC column, be separated from other components, and then enter the MS ion source.
-
The acquired mass spectrum corresponding to the GC peak of the compound can then be analyzed.
-
Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathways to confirm the structure.
-
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive framework, it underscores the fundamental principles of structural elucidation that are broadly applicable in chemical research. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and provide structural information through fragmentation analysis. The detailed protocols provided herein offer a robust starting point for the empirical analysis of this molecule and other novel substituted pyrroles, facilitating the rigorous characterization required in modern drug discovery and materials science.
References
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link] [8]9. Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link] [4]10. J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link] [5]11. MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link] [9]12. Scribd. NMR Sample Preparation Guide. Available at: [Link] [10]13. Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link] [6]14. Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link] [11]15. Novabiochem. NMR sample preparation guidelines. Available at: [Link]
-
SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link] [12]25. Journal of the Chemical Society (Resumed). 494. The infrared spectra and structure of some 2-acylpyrroles. Available at: [Link] [13]26. Sci-Hub. 494. The infrared spectra and structure of some 2-acylpyrroles. Available at: [Link] [14]27. ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives.... Available at: [Link]
-
Journal of the Chemical Society. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Available at: [Link]
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- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]
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An In-depth Technical Guide to the Discovery and Initial Characterization of Acylated Tosylpyrroles
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and initial characterization of acylated tosylpyrroles. It is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deeper understanding of this versatile chemical scaffold.
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a five-membered, nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. It is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The synthetic accessibility of the pyrrole core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and selectivity for specific targets.
The introduction of a tosyl (p-toluenesulfonyl) group to the pyrrole nitrogen significantly alters the ring's chemical properties. This modification enhances its electrophilicity, making it a versatile intermediate for further functionalization.[2] Subsequent acylation of the N-tosylpyrrole ring introduces a key carbonyl functional group, which can serve as a handle for further synthetic transformations or as a crucial pharmacophoric element for biological interactions. This guide will delve into the nuances of synthesizing and characterizing these important acylated tosylpyrrole derivatives.
Part 1: The Discovery and Synthesis of Acylated Tosylpyrroles
The synthesis of acylated tosylpyrroles is primarily achieved through the electrophilic acylation of a pre-formed N-tosylpyrrole ring. The regioselectivity of this acylation is a critical aspect, with substitution occurring at either the C-2 or C-3 position of the pyrrole ring. Seminal work in this area has revealed that the choice of catalyst and reaction conditions can dictate the major regioisomer formed.
Synthesis of the N-Tosylpyrrole Precursor
The journey to acylated tosylpyrroles begins with the synthesis of the N-tosylpyrrole starting material. This is typically achieved by reacting pyrrole with p-toluenesulfonyl chloride in the presence of a base.
Objective: To synthesize N-tosylpyrrole from pyrrole and p-toluenesulfonyl chloride.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Methanol
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of pyrrole.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of methanol and water to yield pure 1-tosyl-1H-pyrrole.[2]
Self-Validating System:
-
In-process control: Monitor the disappearance of the pyrrole starting material and the appearance of the N-tosylpyrrole product by TLC. The product should have a different Rf value than the starting material.
-
Confirmation of success: The formation of a solid product upon workup and purification is expected. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Regioselective Acylation of N-Tosylpyrrole
The Friedel-Crafts acylation of N-tosylpyrrole is a key transformation for introducing an acyl group onto the pyrrole ring. The regiochemical outcome of this reaction is highly dependent on the Lewis acid catalyst employed.
A pivotal study reinvestigating the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole provided a mechanistic explanation for the observed regioselectivity.[3]
-
Formation of the 3-Acyl Isomer with Strong Lewis Acids (e.g., AlCl₃): When a strong Lewis acid like aluminum chloride (AlCl₃) is used in stoichiometric amounts, the reaction is believed to proceed through an organoaluminum intermediate. This intermediate favors the formation of the 3-acyl derivative as the major product.[3]
-
Formation of the 2-Acyl Isomer with Weaker Lewis Acids: In contrast, the use of weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) leads to the preferential formation of the 2-acyl isomer.[3] This is the expected product from a classical electrophilic aromatic substitution on the electron-rich pyrrole ring.
This understanding allows for the selective synthesis of either the 2- or 3-acylated tosylpyrrole by judicious choice of the Lewis acid catalyst.
Objective: To regioselectively synthesize a 3-acylated N-tosylpyrrole using a strong Lewis acid catalyst.
Materials:
-
N-Tosylpyrrole
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of N-tosylpyrrole (1.0 equivalent) in DCM dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-acyl-1-tosylpyrrole.[2]
Self-Validating System:
-
In-process control: TLC analysis should show the consumption of N-tosylpyrrole and the formation of a new, more polar spot corresponding to the acylated product.
-
Confirmation of success: The purified product should be characterized by NMR spectroscopy to confirm the 3-position of the acyl group. The expected splitting pattern of the pyrrole protons in the ¹H NMR spectrum is a key indicator.
Objective: To synthesize a 2-acylated N-tosylpyrrole using trifluoroacetic anhydride (TFAA) as an activating agent for a carboxylic acid.
Materials:
-
N-Tosylpyrrole
-
Carboxylic acid (e.g., acetic acid)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a nitrogen-purged flask containing N-tosylpyrrole (1.0 equivalent) and the carboxylic acid (3.0 equivalents) in dry DCM, add trifluoroacetic anhydride (10 equivalents) dropwise at ambient temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M aqueous sodium carbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic solutions, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the 2-acyl-1-tosylpyrrole.[4]
Self-Validating System:
-
In-process control: Monitor the reaction by TLC for the disappearance of the starting N-tosylpyrrole and the appearance of the product spot.
-
Confirmation of success: Characterize the purified product by NMR to confirm acylation at the 2-position.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of acylated tosylpyrroles.
Part 2: Initial Characterization of Acylated Tosylpyrroles
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized acylated tosylpyrroles. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for determining the regiochemistry of the acylation. The chemical shifts and coupling constants of the pyrrole ring protons are diagnostic.
-
For 2-acyl-1-tosylpyrroles , one would expect to see three distinct signals for the pyrrole protons, often as a doublet of doublets, a triplet, and a doublet of doublets.
-
For 3-acyl-1-tosylpyrroles , the symmetry of the molecule is different, leading to a different set of signals for the pyrrole protons, typically a doublet, a triplet, and a doublet.
-
-
¹³C NMR: This technique provides information about the carbon framework of the molecule. The chemical shift of the carbonyl carbon is a key indicator of acylation. The number of signals for the pyrrole carbons also helps to confirm the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions to look for in acylated tosylpyrroles include:
-
A strong carbonyl (C=O) stretching band, typically in the range of 1650-1700 cm⁻¹.
-
Strong absorptions corresponding to the sulfonyl (S=O) group of the tosyl moiety, usually around 1370 cm⁻¹ and 1170 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Tabulated Characterization Data
The following table summarizes expected and reported characterization data for representative 2- and 3-acetyl-1-tosylpyrroles.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-Acetyl-1-tosylpyrrole | Pyrrole-H: ~7.0-7.5 (m); Tosyl-ArH: ~7.3 (d), ~7.8 (d); Acetyl-CH₃: ~2.5 (s); Tosyl-CH₃: ~2.4 (s) | Carbonyl: ~188; Pyrrole-C: ~110-135; Tosyl-C: ~127-145; Acetyl-CH₃: ~26; Tosyl-CH₃: ~21 | C=O: ~1680; S=O: ~1370, 1175 | M⁺ expected | |
| 3-Acetyl-1-tosylpyrrole | Pyrrole-H: ~6.7 (t), ~7.3 (dd), ~7.8 (dd); Tosyl-ArH: ~7.3 (d), ~7.7 (d); Acetyl-CH₃: ~2.4 (s); Tosyl-CH₃: ~2.4 (s) | Carbonyl: ~192; Pyrrole-C: ~115-130; Tosyl-C: ~127-145; Acetyl-CH₃: ~27; Tosyl-CH₃: ~21 | C=O: ~1670; S=O: ~1370, 1175 | M⁺ expected |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific acyl group.
Diagram of Characterization Workflow
Caption: Workflow for the characterization of acylated tosylpyrroles.
Part 3: Initial Biological Characterization and Applications in Drug Discovery
The initial interest in tosylpyrrole derivatives stems from their diverse biological activities. The incorporation of a tosyl group, which contains a sulfonamide moiety, makes these compounds interesting candidates for targeting enzymes that are inhibited by sulfonamides.
Carbonic Anhydrase Inhibition
A primary area of investigation for tosylpyrrole derivatives is their potential as inhibitors of carbonic anhydrases (CAs).[2][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2][6]
The sulfonamide group is a well-established zinc-binding group that is crucial for the inhibitory activity of many CA inhibitors. The tosyl group in acylated tosylpyrroles provides this key functionality. It is hypothesized that the sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the acylated pyrrole core can be modified to achieve selectivity for different CA isoforms.[2][5] Some synthesized pyrrole derivatives have shown effective inhibitory effects on human carbonic anhydrase II (hCA II), with inhibition constants (Ki) in the sub-micromolar range.[2][5]
Diagram of Carbonic Anhydrase Inhibition Mechanism
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Rationale for Further Drug Development
The acylated tosylpyrrole scaffold offers several advantages for drug development professionals:
-
Synthetic Tractability: The synthesis of the core scaffold and the introduction of the acyl group are well-established, allowing for the creation of diverse libraries of compounds for screening.
-
Modularity: The acyl group and substitutions on the tosyl ring can be readily varied to optimize potency, selectivity, and pharmacokinetic properties.
-
Proven Pharmacophore: The sulfonamide moiety is a known and effective zinc-binding group for a range of metalloenzymes, providing a strong starting point for inhibitor design.
The initial characterization of acylated tosylpyrroles reveals a class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis, well-defined structure-activity relationships, and demonstrated biological activity make them an attractive scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into their biological mechanisms of action and optimization of their pharmacological profiles is a promising avenue for future research.
References
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [Link]
-
Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. [Link]
-
A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed. [Link]
-
Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. PubMed. [Link]
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH. [Link]
-
Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [Link]
-
A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered. CONICET. [Link]
-
Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]
-
A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered | Request PDF. ResearchGate. [Link]
-
A review article on biological importance of pyrrole. GSC Biological and Pharmaceutical Sciences. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]
-
Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Organic Chemistry Portal. [Link]
-
The synthesis of 1-tosyl-1H-pyrrole. Reprinted with permission from Ref... ResearchGate. [Link]
-
1-Tosylpyrrole | C11H11NO2S | CID 640087. PubChem - NIH. [Link]
-
Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
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biological activity screening of 3-Propanoyl-1-tosylpyrrole
An In-Depth Technical Guide to the Biological Activity Screening of 3-Propanoyl-1-tosylpyrrole
Authored by: A Senior Application Scientist
Foreword: The Rationale for Screening this compound
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2][3] From the anti-inflammatory drug Tolmetin to the cholesterol-lowering agent Atorvastatin, the pyrrole nucleus is a testament to nature's efficiency and a fertile ground for drug discovery.[2] The functionalization of this core, for instance, by introducing a tosyl group at the N1 position and a propanoyl group at the C3 position, creates a novel chemical entity—this compound—with unexplored therapeutic potential. The electron-withdrawing nature of the tosyl group significantly modulates the electronic properties of the pyrrole ring, potentially influencing its interaction with biological targets.[4]
This guide presents a structured, field-proven strategy for the comprehensive . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causality behind experimental choices. Our approach is a tiered system, beginning with broad primary screens to identify general bioactivity and progressing to more focused secondary and mechanistic assays to elucidate the compound's mode of action. Every protocol is presented as a self-validating system, emphasizing the critical role of controls to ensure data integrity and trustworthiness.
Compound Profile: this compound
Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount. This knowledge informs stock solution preparation, potential liabilities like poor solubility, and interpretation of assay results.
| Property | Value | Source / Notes |
| IUPAC Name | 1-(1-Tosyl-1H-pyrrol-3-yl)propan-1-one | --- |
| CAS Number | 152171-06-7 | [5] |
| Molecular Formula | C₁₄H₁₅NO₃S | --- |
| Molecular Weight | 277.34 g/mol | --- |
| Appearance | Off-white to yellow solid | Typical for this class |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | Crucial for assay preparation. A high-concentration DMSO stock is standard. |
A Tiered Strategy for Biological Activity Screening
Efficiency in drug discovery hinges on a logical progression of experiments. A tiered or hierarchical approach ensures that resources are focused on compounds with the most promising activity, weeding out inactive or overly toxic candidates early in the process.
Caption: A tiered workflow for screening this compound.
Tier 1: Primary Broad-Spectrum Screening
The initial goal is to cast a wide net to determine if the compound possesses any significant biological activity at reasonable concentrations. We will focus on two fundamental areas where pyrrole derivatives have historically shown promise: anticancer and antimicrobial activities.[1][3][6]
1. General Cytotoxicity Screening
Cytotoxicity is a measure of a compound's ability to induce cell death.[7] This is a foundational assay in oncology drug discovery and also serves as an initial safety screen. A common and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).[7]
-
Materials:
-
This compound dissolved in DMSO to create a 10 mM stock solution.
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), LoVo (colon), A549 (lung)) and a normal cell line (e.g., HUVEC) to assess selectivity.[6][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Positive control (e.g., Doxorubicin).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
2. Broad-Spectrum Antimicrobial Screening
The pyrrole scaffold is present in several antimicrobial agents.[1] The initial screen should assess the compound's activity against a representative panel of pathogenic bacteria. The gold standard for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Materials:
-
This compound 10 mM stock in DMSO.
-
Bacterial strains: A panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
-
Positive control (e.g., Ciprofloxacin).
-
-
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound and bacteria to their final testing concentrations.
-
Controls: Include a positive control antibiotic, a growth control (bacteria in broth only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]
-
Tier 2: Secondary & Mechanistic Screening
Positive "hits" from Tier 1 screening warrant a deeper investigation to understand their mechanism of action and spectrum of activity.
1. Mechanism of Cytotoxicity: Membrane Integrity vs. Apoptosis
If this compound shows cytotoxic activity, it is crucial to determine how it kills cells. A key distinction is between necrosis (uncontrolled cell death involving membrane rupture) and apoptosis (programmed cell death). The Lactate Dehydrogenase (LDH) assay is an excellent method for quantifying membrane integrity loss, a hallmark of necrosis.[7][14]
Experimental Protocol: LDH Release Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][15] Its activity in the medium is proportional to the number of lysed cells.
Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
-
Step-by-Step Methodology:
-
Setup: Plate and treat cells with the compound as described in the MTT assay protocol. Include two additional control sets: "Maximum LDH Release" (treat cells with a lysis buffer provided in commercial kits) and "Spontaneous LDH Release" (vehicle control).[7]
-
Supernatant Collection: After the incubation period, centrifuge the plate gently (e.g., 250 x g for 5 minutes).
-
Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]
-
Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[7]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
Interpreting Cytotoxicity Data:
| Assay Result | Interpretation | Next Step |
| High MTT IC50 Low LDH Release | Compound is primarily cytostatic (inhibits proliferation) or induces apoptosis without membrane rupture. | Proceed with apoptosis assays (e.g., Annexin V/PI staining). |
| Low MTT IC50 High LDH Release | Compound is primarily necrotic , causing rapid loss of membrane integrity. | Investigate mechanisms of membrane disruption. |
If necrosis is not the primary mechanism, an Annexin V/Propidium Iodide (PI) flow cytometry assay should be performed. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).[7] This provides a quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Key signaling pathways leading to apoptosis.
2. Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting enzymes.[16][17] The pyrrole scaffold is a known inhibitor of various enzymes, including kinases, cholinesterases, and carbonic anhydrases.[4][6][18] A logical next step is to screen this compound against a panel of disease-relevant enzymes.
General Protocol: In Vitro Enzyme Inhibition Assay
-
Principle: An enzyme, its specific substrate, and the inhibitor (our compound) are combined. The rate of product formation is measured over time, typically via a change in absorbance or fluorescence. A reduction in this rate compared to a control without the inhibitor indicates inhibition.[19]
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine a buffer solution, the target enzyme, and varying concentrations of this compound.
-
Pre-incubation: Allow the enzyme and inhibitor to interact for a short period (e.g., 15 minutes).
-
Initiation: Start the reaction by adding the substrate.
-
Detection: Measure the signal (e.g., absorbance) at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value. Further kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition.[20]
-
Potential Enzyme Targets for Pyrrole Derivatives:
| Enzyme Class | Therapeutic Area | Rationale / Example |
| Protein Kinases | Oncology | Sunitinib, a multi-kinase inhibitor with a pyrrole core, is used in cancer therapy.[6] |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Certain pyrrole derivatives show selective inhibition of BChE over AChE.[18] |
| Carbonic Anhydrases (CA) | Glaucoma, Epilepsy | 1-Tosylpyrrole derivatives are known inhibitors of human carbonic anhydrase isoforms I and II.[4] |
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Cytotoxicity Screening Results
| Compound | Cell Line | IC50 (µM) | Assay Type |
| This compound | MCF-7 (Breast Cancer) | 5.2 | MTT |
| This compound | LoVo (Colon Cancer) | 8.9 | MTT |
| This compound | HUVEC (Normal) | > 100 | MTT |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | MTT |
Interpretation: The hypothetical data shows the compound has moderate, selective cytotoxicity against cancer cell lines compared to a normal cell line, warranting further investigation into its mechanism of action.
Table 2: Hypothetical Antimicrobial and Enzyme Inhibition Results
| Assay Type | Target | Result (MIC or IC50 in µM) |
| Antimicrobial | S. aureus | 16 |
| Antimicrobial | E. coli | > 128 |
| Enzyme Inhibition | Butyrylcholinesterase | 2.5 |
| Enzyme Inhibition | Carbonic Anhydrase II | 45.1 |
Interpretation: The compound shows promising activity against a Gram-positive bacterium and potent inhibition of butyrylcholinesterase. This suggests two potential, distinct paths for further development.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By starting with broad, robust primary assays and progressing to more specific mechanistic studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this screening cascade would form the foundation for a hit-to-lead campaign, involving structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in more complex cellular and eventually in vivo models. The key to success lies not just in performing the experiments, but in understanding the logic that connects them, allowing the data to tell a coherent story about the compound's biological function.
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electrophilic substitution on the 1-tosylpyrrole ring system
An In-Depth Technical Guide to Electrophilic Substitution on the 1-Tosylpyrrole Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of pyrrole is a foundational strategy in organic synthesis for modulating the heterocycle's reactivity and directing the course of subsequent functionalization. This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 1-tosylpyrrole scaffold. We will explore the potent electron-withdrawing effect of the N-tosyl group, which deactivates the pyrrole ring to prevent polymerization and allows for controlled substitution.[1][2] A core focus is the resulting shift in regioselectivity, moving from the typical C2-substitution of pyrrole to a more nuanced outcome dependent on the electrophile and reaction conditions. This guide synthesizes mechanistic principles with field-proven experimental protocols for key transformations, including halogenation, acylation, and nitration, and concludes with methodologies for the crucial N-deprotection step.
Introduction: Taming the Reactivity of Pyrrole
Pyrrole is an electron-rich five-membered aromatic heterocycle, a structural motif prevalent in pharmaceuticals and natural products. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, rendering the ring significantly more reactive towards electrophiles than benzene.[3][4] This heightened reactivity, while useful, often leads to challenges in controlled synthesis, including polysubstitution and a high propensity for acid-catalyzed polymerization.[5][6]
To harness the synthetic potential of pyrrole, the nitrogen atom is frequently protected with an electron-withdrawing group (EWG). The tosyl group is a premier choice among EWGs, specifically a sulfonyl protecting group, due to its profound impact on the ring's electronic properties.[1][7][8] It effectively tempers the ring's nucleophilicity, enhancing stability and enabling a broader range of selective chemical transformations.[1][2]
The Role of the N-Tosyl Group: Reactivity and Regioselectivity
The N-tosyl group deactivates the pyrrole ring towards electrophilic attack through its strong electron-withdrawing inductive effect.[1][2] This modulation is key to preventing undesirable side reactions. More importantly, it alters the regiochemical outcome of electrophilic substitution.
Unsubstituted pyrrole overwhelmingly favors electrophilic attack at the C2 (or α) position. This preference is dictated by the superior stability of the resulting carbocation intermediate (the σ-complex or Wheland intermediate), which can be described by three resonance structures that delocalize the positive charge, compared to only two for attack at the C3 (or β) position.[9][10][11]
dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Resonance stabilization of intermediates in pyrrole electrophilic substitution.
The N-tosyl group, by withdrawing electron density, destabilizes the cationic intermediates of both pathways. However, this deactivation is felt more strongly at the adjacent C2 position. This reduces the inherent stability advantage of the C2 pathway, making C3 substitution a more competitive and, in some cases, the preferred route.[12] Factors such as the nature and steric bulk of the electrophile, as well as the reaction conditions, become critical in determining the final C2:C3 product ratio.[12][13] For instance, Friedel-Crafts acylation of N-sulfonyl pyrroles is known to favor the C3 position.[13]
Key Electrophilic Substitution Reactions and Protocols
The use of the N-tosyl protecting group opens the door to a variety of controlled electrophilic substitution reactions. Below are representative protocols for key transformations.
Synthesis of 1-Tosylpyrrole
Before substitution, the pyrrole ring must be protected. A common and effective method involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", label="General Synthesis Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General workflow for synthesis via 1-tosylpyrrole.
Experimental Protocol: Synthesis using Sodium Hydride [14]
-
Deprotonation: To a suspension of 60% sodium hydride (3.13 g) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add a solution of pyrrole (5.00 g) in THF (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Sulfonylation: Add a solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) to the mixture. Continue stirring at room temperature for 3 hours.
-
Workup: After the reaction is complete, quench by carefully adding water. Separate the organic layer.
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from a mixture of methanol and water to afford pure 1-tosylpyrrole.
Friedel-Crafts Acylation and Sulfonation
Acylation and sulfonation are powerful C-C and C-S bond-forming reactions, respectively. With 1-tosylpyrrole, these reactions can be directed to furnish valuable intermediates. Notably, the sulfonation of a similar N-substituted pyrrole, 1-phenyl-1H-pyrrole, with tosyl chloride has been shown to yield the C3-substituted product as the major isomer.[15][16]
| Reaction | Substrate | Reagents & Conditions | Major Product | Yield | Reference |
| Sulfonylation | 1-Phenyl-1H-pyrrole | TsCl (1.2 equiv), ZnO (3 equiv), 80-85 °C, 12h, solvent-free | 1-Phenyl-3-tosyl-1H-pyrrole | Moderate | [15][16] |
| Acylation | N-Sulfonyl Pyrroles | RCOCl, Strong Lewis Acid (e.g., AlCl₃) | C3-Acylated Pyrrole | Varies | [13] |
Experimental Protocol: Sulfonylation of 1-Phenyl-1H-pyrrole [15]
-
Reaction Setup: Blend 1-phenyl-1H-pyrrole (1 mmol), tosyl chloride (1.2 mmol), and fine zinc oxide powder (3 mmol).
-
Heating: Gently stir the mixture for 12 hours at 80–85 °C under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, add CH₂Cl₂ (30 mL), subject to ultrasound irradiation for 5 minutes, and filter through celite.
-
Purification: Concentrate the filtrate and purify by flash chromatography on silica gel to separate the 3-tosyl (major) and 2-tosyl (minor) isomers.
Halogenation and Nitration
Direct halogenation and nitration of pyrrole are often difficult to control. The deactivated 1-tosylpyrrole ring allows for more predictable outcomes.
-
Halogenation: To avoid polyhalogenation, which is common with unprotected pyrrole, reactions are typically run with a diluted halogen source at low temperatures.[17]
-
Nitration: Pyrrole readily polymerizes with standard nitrating mixtures (H₂SO₄/HNO₃).[6] A milder reagent, such as acetyl nitrate (formed from nitric acid and acetic anhydride), is the reagent of choice for nitrating the pyrrole ring, generally favoring the 2-position.[6][18] The deactivating tosyl group allows for these reactions to proceed with greater control.
Deprotection of the Tosyl Group
A critical final step in many synthetic sequences is the removal of the tosyl protecting group to unveil the functionalized pyrrole. The sulfonamide linkage in 1-tosylpyrrole is robust but can be cleaved under specific conditions.
Stability Profile:
-
Acidic Conditions: The N-tosyl group is labile in acidic conditions. Cleavage liberates free pyrrole, which can subsequently polymerize, often indicated by the formation of dark precipitates.[5]
-
Basic Conditions: 1-Tosylpyrrole is generally more stable under basic conditions. However, strong bases at elevated temperatures can promote hydrolysis of the sulfonamide bond.[5] This is the most common and controlled method for deprotection.
Experimental Protocol: Base-Catalyzed Hydrolysis [5][12]
-
Reaction Setup: Dissolve the substituted 1-tosylpyrrole derivative in a suitable solvent (e.g., methanol or ethanol).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 1-5 M).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization.
Conclusion
The 1-tosylpyrrole ring system is a cornerstone of modern heterocyclic chemistry, offering a solution to the inherent reactivity challenges of the parent pyrrole. The tosyl group acts as a robust protecting group that deactivates the ring, preventing polymerization and enabling controlled electrophilic substitution. Its influence on regioselectivity, often steering reactions toward the C3 position, provides a complementary synthetic strategy to the C2-directing nature of unsubstituted pyrrole. By understanding the mechanistic principles and leveraging the established protocols for substitution and deprotection detailed in this guide, researchers can confidently employ 1-tosylpyrrole as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
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Pyrrole Protection | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Heterocyclic compounds part _IV (Pyrrole) | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]
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Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved January 15, 2026, from [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation) – Online Organic Chemistry Tutor | Organic Chemistry Help. (n.d.). Retrieved January 15, 2026, from [Link]
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When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 15, 2026, from [Link]
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Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles - The Journal of Organic Chemistry - ACS Figshare. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Phenyl-3-tosyl-1H-pyrrole - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) 1-Phenyl-3-tosyl-1H-pyrrole - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+. (n.d.). Retrieved January 15, 2026, from [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]
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Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Functionalized Pyrroles in Medicinal Chemistry: From Core Scaffold to Clinical Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant scaffolds in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of a multitude of therapeutic agents across diverse disease areas.[3][4] This guide provides a comprehensive overview of the potential applications of functionalized pyrroles, moving from fundamental synthetic strategies to detailed discussions of their roles in oncology, inflammation, infectious diseases, and neurology. We will explore the structure-activity relationships (SAR) that govern their biological effects, examine the mechanisms of action for key derivatives, and present practical, field-proven protocols for their synthesis and evaluation. This document is intended to serve as a technical resource for researchers and drug development professionals, providing the authoritative grounding and expert insights necessary to leverage the full potential of this remarkable heterocyclic system.
The Pyrrole Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the pyrrole nucleus in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold."[5] This is not a coincidence but a consequence of its inherent chemical properties. The pyrrole ring is an electron-rich aromatic system, which allows for a wide range of functionalization reactions, primarily through electrophilic substitution.[6][7] Furthermore, the nitrogen atom can act as a hydrogen bond donor, while the aromatic C-H bonds can engage in various non-covalent interactions, making the scaffold highly adaptable for binding to diverse biological targets such as enzymes and receptors.[1][8]
Many commercially available drugs, including the cholesterol-lowering agent atorvastatin (Lipitor), the multi-kinase inhibitor sunitinib (Sutent), and the nonsteroidal anti-inflammatory drug (NSAID) ketorolac, feature a pyrrole core, demonstrating its clinical and commercial success.[9] Nature also provides a rich source of inspiration, with pyrrole alkaloids isolated from marine organisms exhibiting potent biological activities.[9][10]
Synthetic Strategies for Pyrrole Functionalization
The ability to strategically functionalize the pyrrole ring is paramount to tuning its pharmacological profile. Medicinal chemists employ several classic and modern synthetic methods to generate libraries of derivatives for screening.
Foundational Synthesis Methods
-
Paal-Knorr Synthesis: This is a cornerstone method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. Its primary advantage is the direct and often high-yielding formation of the core structure.
-
Hantzsch Pyrrole Synthesis: This method utilizes the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. It is highly efficient for generating substituted pyrroles with multiple functional groups.[][12]
-
1,3-Dipolar Cycloaddition: Modern approaches often use cycloaddition reactions. For instance, the reaction of benzimidazolium salts with dipolarophile alkynes can generate highly functionalized pyrroles, offering a pathway to novel chemical space.[12][13]
Workflow for Pyrrole Library Synthesis
The following diagram illustrates a typical workflow for generating a library of functionalized pyrroles for a drug discovery campaign.
Caption: High-level workflow for pyrrole-based drug discovery.
Therapeutic Applications in Oncology
Functionalized pyrroles have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer.[14][15]
Kinase Inhibition
Many cancers are driven by aberrant kinase signaling. Pyrrole scaffolds are adept at fitting into the ATP-binding pocket of kinases. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9][12] Its structure is optimized to inhibit multiple targets, including VEGFR and PDGFR. The development of novel pyrrole derivatives continues to yield potent inhibitors of other kinases crucial for cancer progression.[12][16]
Microtubule Polymerization Inhibition
Disrupting microtubule dynamics is a clinically validated anticancer strategy. Certain pyrrole derivatives act as microtubule-targeting agents, arresting the cell cycle and inducing apoptosis.[14][15] The design of these compounds often involves mimicking the binding of natural products like combretastatin.
Cytotoxicity Data
The cytotoxic potential of novel pyrrole derivatives is a key metric in early-stage development. The following table summarizes representative data for recently developed compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target Type | IC50 / GI50 (µM) | Reference |
| 3e | Ovarian (OVCAR-4) | N/A | 1.82 | [17] |
| 3e | Melanoma (MALME-3M) | N/A | 2.00 | [17] |
| 3e | CNS (SNB-75) | N/A | 2.60 | [17] |
| Neolamellarin A | HeLa | HIF-1α Inhibitor | 10.8 | [1] |
| Derivative 21 | HeLa | HIF-1α Inhibitor | 11.9 | [1] |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized pyrrole compounds.
-
Cell Culture: Plate human cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Anti-inflammatory and Analgesic Applications
Pyrrole derivatives are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][18]
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[19] Pyrrole-based NSAIDs like tolmetin and ketorolac act by blocking the active site of these enzymes.[18][20] The carboxylic acid moiety present in many of these drugs is crucial for binding to the active site. The ongoing challenge is to design derivatives with selectivity for COX-2, the inducible isoform primarily responsible for inflammation, over COX-1, which has a homeostatic "housekeeping" role in the gut and platelets.[19] Selective COX-2 inhibition is pursued to minimize gastrointestinal side effects associated with traditional NSAIDs.[18]
Caption: Inhibition of the prostaglandin synthesis pathway by pyrrole NSAIDs.
Structure-Activity Relationship (SAR)
For pyrrole acetic acid derivatives, SAR studies have shown that:
-
The presence of the acetic acid side chain is critical for activity.[21]
-
Methylation of this side chain can markedly increase anti-inflammatory potency.[21]
-
Substitution on the phenyl ring attached to the pyrrole core can modulate potency and COX-2 selectivity. For example, a p-methoxy derivative of one series was found to be highly potent.[21]
Recent research has focused on creating novel pyrrole derivatives that balance COX-1 and COX-2 inhibition to optimize efficacy and safety profiles.[19]
Applications in Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Functionalized pyrroles have demonstrated significant potential as antibacterial, antifungal, and antiviral drugs.[1][22]
Antibacterial and Antifungal Activity
Nature provides key leads in this area. Pyrrolnitrin, a natural product, has potent antifungal activity.[23] Synthetic efforts have focused on creating derivatives with broad-spectrum activity. Marinopyrroles, isolated from marine bacteria, are another class of pyrrole alkaloids with significant antibacterial properties.[9] The mechanism of action often involves the disruption of essential cellular processes like fatty acid synthesis. For example, some pyrrolyl hydrazones have shown antitubercular activity by inhibiting the InhA enzyme in Mycobacterium tuberculosis.[1]
Antiviral Activity
The pyrrole scaffold is present in several antiviral agents. One of the most prominent recent examples is Remdesivir, an antiviral agent that has been investigated for the treatment of RNA virus infections.[1] Although its core is a pyrrolotriazine, the pyrrole moiety is a key component. Other pyrrole derivatives have been found to inhibit viral enzymes like reverse transcriptase, which is essential for retroviruses such as HIV-1.[20][21]
Future Outlook and Emerging Trends
The versatility of the pyrrole scaffold ensures its continued relevance in medicinal chemistry. Emerging areas of application include:
-
Neurodegenerative Diseases: Pyrrole derivatives are being explored as multi-target agents for diseases like Alzheimer's, simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) while also providing antioxidant effects.[24][25]
-
Molecular Hybrids: The pyrrole ring is being incorporated into hybrid molecules that combine multiple pharmacophores to achieve synergistic effects or multi-target activity.[16]
-
Photodynamic Therapy: Porphyrins, which are macrocycles built from four pyrrole subunits, are already used as photosensitizers in photodynamic cancer therapy. Research into simpler, functionalized pyrroles for similar applications is ongoing.
The continued development of novel synthetic methodologies will undoubtedly unlock new possibilities for functionalization, leading to the discovery of next-generation therapeutic agents built upon this enduring and resourceful scaffold.[6]
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A Technical Guide to the Synthesis of 3-Acylpyrroles: Strategies, Mechanisms, and Applications
Abstract
The 3-acylpyrrole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. However, its synthesis is complicated by the inherent electronic properties of the pyrrole ring, which preferentially directs electrophilic substitution to the C2 position. This guide provides an in-depth analysis of the primary synthetic strategies to overcome this regiochemical challenge. We will explore classical methods involving the direct acylation of pre-formed pyrroles, ring-forming cyclization strategies that build the heterocycle around a pre-installed acyl group, and modern catalytic approaches. Through a detailed examination of reaction mechanisms, comparative analysis of methodologies, and presentation of field-proven protocols, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to master the synthesis of this valuable heterocyclic building block.
The Synthetic Challenge: Regioselectivity in Pyrrole Acylation
The pyrrole ring is an electron-rich, π-excessive heteroaromatic system. This high electron density makes it highly susceptible to electrophilic aromatic substitution. However, the stabilization of the cationic Wheland intermediate is more effective when the electrophile attacks the C2 (α) position compared to the C3 (β) position. Consequently, direct electrophilic acylations, such as the Friedel-Crafts reaction, overwhelmingly yield 2-acylpyrroles. The synthesis of 3-acylpyrroles, therefore, requires strategies that either override this inherent reactivity or construct the ring with the desired substitution pattern from the outset.
Strategic Approaches to 3-Acylpyrrole Synthesis
The methodologies for synthesizing 3-acylpyrroles can be broadly categorized into two main approaches: the direct acylation of a pre-existing pyrrole ring and the construction of the pyrrole ring itself.
Caption: Overview of major synthetic routes to 3-acylpyrroles.
Direct Acylation of Pre-formed Pyrrole Rings
While challenging, direct C3 acylation can be achieved by modulating the steric and electronic properties of the pyrrole substrate and the reaction conditions.
Friedel-Crafts Acylation: Navigating Regioselectivity
The classical Friedel-Crafts acylation of pyrrole with an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃) is notoriously difficult to control and often leads to polymerization.[1] However, strategic modifications can steer the reaction towards the desired C3 product.
Causality Behind Regiocontrol:
-
Steric Hindrance: Introducing a bulky protecting group on the pyrrole nitrogen (e.g., a triisopropylsilyl (TIPS) or a bulky sulfonyl group) sterically encumbers the C2 and C5 positions. This steric shield forces the incoming acylating agent to attack the less hindered C3 position.
-
Catalyst Choice: The choice of catalyst is critical. While strong Lewis acids can lead to decomposition, milder catalysts can improve selectivity. Recently, organocatalytic approaches have emerged. For instance, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C2-acylation of pyrroles, but this work underscores the principle that catalyst-substrate interactions can be finely tuned to influence regiochemical outcomes.[2] In some cases, high regioselectivity for 3-acylation has been achieved using specific Lewis acids like Zn(OTf)₂·6H₂O or by using deep eutectic solvents like [CholineCl][ZnCl₂]₃, which can act as both catalyst and solvent.[3][4]
An alternative strategy involves the rearrangement of an N-acylpyrrole to a C-acylpyrrole, known as the anionic Fries rearrangement or "pyrrole dance".[3][5] This process, typically promoted by a strong base like LiN(SiMe₃)₂, is often an intermolecular process that can yield 2-aroylpyrroles.[3][5]
The Vilsmeier-Haack Reaction: A Case Study in C2 Selectivity
The Vilsmeier-Haack reaction, which uses a phosphoruoxy_chloride_ (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate an electrophilic iminium salt (the "Vilsmeier reagent"), is the archetypal method for formylating electron-rich heterocycles.[6][7] In the case of pyrrole, the reaction proceeds almost exclusively at the C2 position.[7][8] The ratio of α- to β-formylated products is primarily controlled by steric factors on the nitrogen substituent.[9] While not a direct route to 3-acylpyrroles, this reaction is crucial to understand as it perfectly illustrates the intrinsic electronic preference of the pyrrole ring and the synthetic puzzle that must be solved to achieve C3 functionalization.
Pyrrole Ring Construction Strategies
Constructing the pyrrole ring with the acyl group already incorporated as part of one of the precursors is often a more robust and regiochemically unambiguous strategy.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11] To generate a 3-acylpyrrole via this method, a 1,4,6-tricarbonyl compound is required as the starting material. The central carbonyl group becomes the 3-acyl substituent on the final pyrrole ring. While conceptually straightforward, the synthesis of the required acyclic precursors can be complex.[12]
Caption: Key steps in the Van Leusen synthesis of 3-acylpyrroles.
This method is highly convergent and tolerates a wide variety of substituents on both the unsaturated ketone and the TosMIC reagent, making it a preferred strategy for generating diverse libraries of 3-acylpyrroles. [13][14]
Modern Cycloaddition and Multi-Component Approaches
Recent advances have focused on developing even more efficient and atom-economical routes.
-
[3+2] Cycloaddition/Annulation: Beyond the Van Leusen reaction, other [3+2] cycloaddition strategies have been developed. For example, a photocatalytic [3+2] annulation using N-aryl glycinates can produce polysubstituted pyrroles under mild, redox-neutral conditions. [15]* Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more starting materials are highly desirable. A notable example is the synthesis of N-methyl-3-acylpyrroles from dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in a clean, high-yielding reaction. [16]* C-H Activation: Transition-metal-catalyzed C-H activation is a frontier in organic synthesis. Rhodaelectro-catalyzed C(sp²)-H activation of enamides and their subsequent annulation with alkynes has been reported as a sustainable method for constructing pyrroles. [17]
Comparative Analysis of Synthetic Methods
| Method | Key Precursors | Regioselectivity | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Pyrrole, Acylating Agent | Poor (C2 favored); C3 possible with bulky N-substituents | Atom economical if selective | Poor regioselectivity, harsh conditions, risk of polymerization |
| Paal-Knorr Synthesis | 1,4,6-Tricarbonyl, Amine | Excellent (defined by precursor) | Reliable, well-established | Precursor synthesis can be multi-step and complex |
| Van Leusen Reaction | α,β-Unsaturated Ketone, TosMIC | Excellent (C3-Acyl) | High yields, mild conditions, broad substrate scope [18] | TosMIC can be malodorous; requires stoichiometric base |
| Multi-Component Reaction | Alkyne, Amine, Acyl Chloride | Good to Excellent | High efficiency, operational simplicity, step economy [16] | Substrate scope may be limited to specific MCRs |
| C-H Activation | Enamide, Alkyne | Excellent | Novel reactivity, high atom economy | Requires transition metal catalyst, may have limited scope [17] |
Experimental Protocols
Protocol 1: Acylation of N-protected Pyrrole using Trifluoromethanesulfonic Anhydride (Tf₂O)
This protocol is adapted from a procedure for the acylation of N-alkoxycarbonyl pyrroles, which demonstrates a method for activating a carboxylic acid for electrophilic substitution. [19]While this specific literature reports C2 selectivity, the principle of activating a carboxylic acid can be applied in systems designed for C3 selectivity (e.g., with a sterically demanding N-protecting group).
-
Setup: To a nitrogen-purged flask containing the N-protected pyrrole (1.0 equiv) and the desired carboxylic acid (1.0 equiv) in dry dichloromethane (CH₂Cl₂), cool the solution to 0 °C.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to ambient temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction with CH₂Cl₂ and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Van Leusen Synthesis of a 3-Aryl-4-benzoylpyrrole
This protocol is a representative example of the Van Leusen reaction for constructing a polysubstituted pyrrole.
-
Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (e.g., chalcone, 1.0 equiv) and tosylmethyl isocyanide (TosMIC, 1.1 equiv) in a suitable solvent system such as a mixture of DMSO and diethyl ether.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 2.2 equiv) or potassium tert-butoxide (t-BuOK), portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 2-4 h) or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent like ethanol or by silica gel chromatography to yield the pure 3-acylpyrrole.
Caption: A typical experimental workflow for the Van Leusen reaction.
Conclusion and Future Outlook
The synthesis of 3-acylpyrroles has evolved from a significant regiochemical challenge into a solvable problem addressed by a diverse array of synthetic tools. While classical methods relying on steric control in Friedel-Crafts acylations remain relevant, modern ring-construction strategies, particularly the Van Leusen reaction, offer a more reliable and versatile entry point to this important class of compounds. The future of 3-acylpyrrole synthesis will likely be dominated by the development of catalytic, enantioselective methods and further exploitation of C-H activation and multi-component reactions. These advancements will continue to streamline access to complex pyrrole-containing molecules, accelerating innovation in drug discovery and materials science.
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Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. Available from: [Link]
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Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
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Yuan, M., et al. (2022). Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. Chemical Communications. Available from: [Link]
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Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Available from: [Link]
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available from: [Link]
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Anary-Abbasinejad, M., et al. (2010). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Molecules, 15(5), 2972-2979. Available from: [Link]
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Ruan, Z., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry. Available from: [Link]
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Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
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Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Available from: [Link]
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Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available from: [Link]
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Smith, A. L., et al. (2002). One-Step Synthesis of 3-Aryl and 3,4-Diaryl(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters. Available from: [Link]
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Padakanti, S., et al. (2004). A convenient synthesis of 4-alkyl-3-benzoylpyrroles from α, β-unsaturated ketones and tosylmethyl isocyanide. Tetrahedron Letters. Available from: [Link]
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Wang, X., et al. (2020). Modular Synthesis of 3,4-Disubstituted Pyrroles Through Three-Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water. ChemistrySelect. Available from: [Link]
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Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. Available from: [Link]
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Methodological & Application
Application Note: Strategic Friedel-Crafts Acylation of 1-Tosylpyrrole for Regiocontrolled Synthesis
Abstract & Introduction
Acylpyrroles are pivotal structural motifs in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional organic materials. The Friedel-Crafts acylation of pyrrole is a fundamental method for introducing a keto functional group, but the high reactivity of the pyrrole ring often leads to challenges in controlling regioselectivity and avoiding polymerization. The use of an N-protecting group is essential to moderate this reactivity.
The N-tosyl (p-toluenesulfonyl) group serves as an excellent electron-withdrawing protecting group for the pyrrole nitrogen.[1] It effectively attenuates the nucleophilicity of the pyrrole ring, preventing side reactions and allowing for controlled electrophilic substitution. More importantly, the choice of Lewis acid catalyst in the Friedel-Crafts acylation of 1-tosylpyrrole offers a powerful tool for directing the position of acylation, enabling the selective synthesis of either 2-acyl or 3-acylpyrrole derivatives.[2] This application note provides a comprehensive guide to the mechanistic principles and detailed protocols for achieving high regioselectivity in the Friedel-Crafts acylation of 1-tosylpyrrole, along with a standard procedure for the subsequent deprotection of the tosyl group.
The Principle of Regiocontrol: A Mechanistic Dichotomy
The regiochemical outcome of the Friedel-Crafts acylation of 1-tosylpyrrole is critically dependent on the strength of the Lewis acid catalyst employed.[2] This phenomenon allows for the strategic synthesis of specific isomers by rational catalyst selection.
-
3-Position Acylation (Thermodynamic Control): Strong Lewis acids, most notably aluminum chloride (AlCl₃), promote acylation at the C3 position.[2] Evidence suggests that with sufficient equivalents of AlCl₃, the reaction may proceed through an organoaluminum intermediate. This pathway leads to the formation of the thermodynamically more stable 3-acyl isomer as the major product.[2]
-
2-Position Acylation (Kinetic Control): Weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), favor the formation of the 2-acyl isomer.[2] Under these conditions, the reaction follows a more traditional electrophilic aromatic substitution pathway where the kinetically favored attack occurs at the more electron-rich C2 position.
This catalyst-dependent selectivity is a cornerstone of modern pyrrole chemistry, providing divergent access to key synthetic intermediates from a common starting material.
Caption: Catalyst-driven regiocontrol in the acylation of 1-tosylpyrrole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Acyl-1-tosylpyrrole
This protocol is optimized for the synthesis of the 3-acyl isomer using aluminum chloride as the Lewis acid catalyst.[2]
Materials
-
1-Tosylpyrrole
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Addition funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equivalents).
-
Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1-tosylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-acyl-1-tosylpyrrole.
| Reagent | Molar Equiv. | Purpose |
| 1-Tosylpyrrole | 1.0 | Substrate |
| Acyl Chloride | 1.1 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 1.2 | Strong Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Table 1: Reagent summary for 3-position acylation.
Protocol 2: Synthesis of 2-Acyl-1-tosylpyrrole
This protocol outlines the general conditions for synthesizing the 2-acyl isomer using a weaker Lewis acid. The reaction is typically less vigorous and proceeds via the kinetically favored pathway.[2]
Materials
-
1-Tosylpyrrole
-
Acyl chloride
-
Anhydrous tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, dissolve 1-tosylpyrrole (1.0 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the weaker Lewis acid (e.g., SnCl₄, 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. Reaction times may vary (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the 2-acyl-1-tosylpyrrole.
Caption: General experimental workflow for Friedel-Crafts acylation.
Deprotection of the N-Tosyl Group
Following successful acylation, the tosyl group can be readily removed to yield the N-H acylpyrrole. Basic hydrolysis is the most common and effective method.[3][4]
Procedure
-
Dissolve the 2- or 3-acyl-1-tosylpyrrole (1.0 equivalent) in a 9:1 mixture of methanol (MeOH) and water.
-
Add crushed sodium hydroxide (NaOH) pellets (3.0 equivalents).
-
Stir the mixture at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected acylpyrrole.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as Lewis acids are highly moisture-sensitive.
-
Mixture of Isomers: The stoichiometry of the Lewis acid is crucial. For 3-acylation, ensure at least 1.2 equivalents of AlCl₃ are used.[2] For 2-acylation, avoid strong Lewis acids entirely.
-
No Reaction: Deactivated acyl chlorides may require longer reaction times or gentle heating. Highly deactivated pyrrole substrates may also be sluggish.
Safety Precautions
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Lewis acids like AlCl₃ and SnCl₄ are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Acyl chlorides are lachrymatory and corrosive.
-
The quenching step can be highly exothermic; perform it slowly and with adequate cooling.
Caption: Generalized mechanism of Friedel-Crafts acylation.
References
-
Kerr, D. J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
Kerr, D. J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. [Link]
-
Hudson, R. D., et al. (2002). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Arkivoc. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Wang, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]
-
Wang, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]
-
ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]
-
Wang, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes and Protocols for 3-Propanoyl-1-tosylpyrrole in Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic manipulation of heterocyclic scaffolds is paramount. Among these, the pyrrole nucleus stands out as a privileged structure, integral to a vast array of natural products and pharmaceuticals.[1][2] This guide provides an in-depth exploration of 3-Propanoyl-1-tosylpyrrole, a valuable and versatile synthetic intermediate. We will delve into its synthesis, characterization, and potential applications, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The utility of this compound as a synthetic building block stems from the clever interplay of its constituent functional groups. The tosyl group on the pyrrole nitrogen serves a dual purpose: it withdraws electron density from the pyrrole ring, modulating its reactivity, and it acts as a robust protecting group that can be removed under specific conditions. The propanoyl group at the 3-position introduces a key carbonyl functionality, a versatile handle for a wide range of chemical transformations. This strategic placement at the 3-position is often crucial for the synthesis of complex target molecules.
The N-tosyl group directs electrophilic substitution, such as acylation, preferentially to the 3-position of the pyrrole ring, a regioselectivity that can be challenging to achieve with an unprotected pyrrole. This control over the substitution pattern is a cornerstone of its utility in multi-step syntheses.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 1-tosylpyrrole. The use of a strong Lewis acid, such as aluminum trichloride (AlCl₃), is crucial for directing the acylation to the 3-position of the pyrrole ring.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1-tosylpyrrole.
Experimental Protocol:
Materials:
-
1-Tosylpyrrole
-
Propanoic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate dry flask, dissolve propanoic anhydride (1.1 eq.) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Addition of 1-Tosylpyrrole: After the addition is complete, continue stirring the mixture at 0 °C for an additional 15 minutes. Dissolve 1-tosylpyrrole (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition of 1-tosylpyrrole is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected physicochemical properties and provides predicted spectroscopic data based on closely related structures.
| Property | Value |
| CAS Number | 152171-06-7 |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted ¹H NMR (CDCl₃) | δ (ppm): 7.8-7.7 (d, 2H), 7.4-7.3 (d, 2H), 7.2-7.1 (m, 1H), 6.8-6.7 (m, 1H), 6.3-6.2 (m, 1H), 2.8-2.7 (q, 2H), 2.4 (s, 3H), 1.2-1.1 (t, 3H) |
| Predicted ¹³C NMR (CDCl₃) | δ (ppm): 195-194, 145-144, 137-136, 130-129, 128-127, 125-124, 122-121, 112-111, 32-31, 22-21, 9-8 |
| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~1670 (C=O, ketone), ~1370 & ~1170 (SO₂) |
| Mass Spectrometry (ESI-MS) | m/z: 278.08 [M+H]⁺ |
Applications of this compound as a Synthetic Intermediate
The strategic placement of the propanoyl group at the 3-position of the N-tosylpyrrole core opens up a plethora of synthetic possibilities. The carbonyl group can be elaborated into a wide range of other functionalities, making this compound a valuable precursor for more complex molecules, including those with potential biological activity.
Elaboration of the Propanoyl Side Chain
The ketone functionality of this compound is a versatile handle for various chemical transformations.
Workflow for Side Chain Elaboration:
Caption: Potential transformations of the propanoyl side chain.
Protocol: Reduction to a Secondary Alcohol
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding secondary alcohol, which can be further purified by column chromatography if necessary.
Precursor to Substituted Pyrroles and Fused Heterocycles
The 3-acyl-1-tosylpyrrole moiety can serve as a linchpin in the construction of more elaborate heterocyclic systems, which are of significant interest in medicinal chemistry.[1][3] For instance, the α-protons of the propanoyl group can be deprotonated to form an enolate, which can then participate in various condensation and cyclization reactions.
Hypothetical Application: Synthesis of a Pyrrolo[3,2-c]pyrazole
Deprotection of the N-Tosyl Group
The tosyl group can be removed to unveil the NH-pyrrole, which can be crucial for biological activity or for further synthetic manipulations.
Protocol: Base-Catalyzed Deprotection
-
Reaction Setup: Dissolve the N-tosylpyrrole derivative in a mixture of methanol and water (e.g., 9:1).
-
Hydrolysis: Add sodium hydroxide pellets (3-5 eq.) and stir the mixture at room temperature overnight.
-
Work-up: Add ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected pyrrole.
Safety and Handling
-
This compound: While specific toxicity data is not available, it should be handled with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Aluminum Trichloride: Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions.
-
Propanoic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.
Conclusion
This compound is a strategically designed synthetic intermediate that offers a reliable entry point to a variety of functionalized pyrroles. The tosyl protecting group allows for regioselective functionalization at the 3-position, and the propanoyl side chain provides a versatile handle for further chemical transformations. The protocols and insights provided in this guide are intended to facilitate the use of this valuable building block in the synthesis of complex organic molecules for research, drug discovery, and materials science.
References
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 204, 112783. [Link]
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
-
Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
- McElwee-Reeve, A. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. University of Michigan.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.
- Supporting Information for "The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones". (n.d.). The Royal Society of Chemistry.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Di Mola, A., et al. (2018). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the...
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Institutes of Health. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2020). MDPI. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. (2019). PubMed. [Link]
-
13C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. [Link]
- Vasilevsky, V. V., et al. (2019). Non-Aromatic 3H-Pyrroles in the Reaction with Nucleophiles: Is High Reactivity a Myth?
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
- King, J. F., et al. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 63(2), 265-270.
- Doemling, A. (2000). The pyrrole heterocycle is a widely occurring unit in natural products, pharmaceutically active compounds and useful synthetic. Universitätsbibliothek Regensburg.
-
Deligeorgiev, T. G., et al. (2018). 1-Phenyl-3-tosyl-1H-pyrrole. MDPI. [Link]
- Lo, D. D., et al. (2017).
- Synthesis and Characterization of BOC-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. (2021).
- Smolobochkin, A. V., et al. (2020). Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives.
-
Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. [Link]
Sources
Application Note: A Practical Guide to the Deprotection of 3-Propanoyl-1-tosylpyrrole
Introduction: The Strategic Removal of the N-Tosyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for masking reactive functional groups. The p-toluenesulfonyl (tosyl or Ts) group is a widely employed protecting group for the nitrogen atom of pyrroles and other amines.[1][2] Its robust, electron-withdrawing nature deactivates the typically electron-rich pyrrole ring, rendering it less susceptible to undesired side reactions such as polymerization under acidic conditions or uncontrolled electrophilic substitution.[3][4] This stability, however, necessitates specific and well-optimized conditions for its eventual removal to unveil the N-H pyrrole, a critical step in the synthesis of many biologically active molecules and functional materials.
This application note provides a detailed, field-proven protocol for the deprotection of 3-propanoyl-1-tosylpyrrole, a representative substrate featuring both a protected pyrrole nitrogen and a ketone functionality. We will focus on the base-catalyzed hydrolysis method, a reliable and high-yielding approach that is compatible with the acyl substituent. The causality behind each experimental choice will be explained, ensuring a thorough understanding of the process for researchers, scientists, and professionals in drug development.
Mechanistic Rationale: Base-Catalyzed Hydrolysis
The cleavage of the N-tosyl group from the pyrrole ring is typically achieved via nucleophilic attack on the electron-deficient sulfur atom of the sulfonamide. In a basic medium, the hydroxide ion (OH⁻) acts as the nucleophile.
The generally accepted mechanism for the base-catalyzed hydrolysis of sulfonamides involves the direct nucleophilic attack of the hydroxide ion at the sulfonyl sulfur atom.[5][6] This process proceeds through a trigonal bipyramidal intermediate, leading to the cleavage of the sulfur-nitrogen bond. The stability of the resulting p-toluenesulfonate anion makes it an excellent leaving group, driving the reaction to completion. While sulfonamides are notoriously stable, the reaction is typically facilitated by using a combination of a strong base and an alcohol solvent, often with heating, to ensure a reasonable reaction rate.[7][8]
For a substrate like this compound, this method is particularly advantageous. The ketone functional group is generally stable under these conditions, and the C(acyl)-C(pyrrole) bond is not susceptible to cleavage. This selectivity ensures that the desired product, 3-propanoylpyrrole, is obtained with high fidelity.
Reaction Scheme
Caption: Base-catalyzed deprotection of this compound.
Experimental Protocol
This section details the complete, step-by-step procedure for the deprotection of this compound.
Materials and Reagents
| Material | Grade | Supplier |
| This compound | ≥98% | e.g., CHEMLYTE SOLUTIONS CO.,LTD[9] |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Deionized Water (H₂O) | ||
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Supplier |
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 277.34 | 1.0 | (User-defined scale) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | (Calculated based on substrate) |
| Solvent (MeOH:H₂O, 9:1) | - | - | 0.8 M concentration |
| Expected Yield | 123.15 (Product) | - | >90% |
Step-by-Step Methodology
A procedure adapted from established methods for N-tosyl deprotection is provided below.[10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a 9:1 mixture of Methanol/Water to achieve a substrate concentration of approximately 0.8 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Carefully add crushed sodium hydroxide pellets (3.0 eq) to the solution. Note: The addition of NaOH is exothermic; for larger scale reactions, consider cooling the flask in an ice bath during addition.
-
Reaction Progress: Stir the reaction mixture vigorously at ambient temperature. The reaction can be gently heated to reflux (approx. 65-70°C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material is significantly less polar than the N-H pyrrole product. The reaction is complete when the starting material spot is no longer visible by UV light. This typically takes 12-24 hours at room temperature.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Carefully add ethyl acetate to the flask to dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase with water to remove the bulk of the methanol and salts.
-
Extract the aqueous phase twice more with ethyl acetate.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is often of high purity. However, if necessary, purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-propanoylpyrrole.
Characterization
The identity and purity of the final product, 3-propanoylpyrrole, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the characteristic tosyl group signals in the NMR spectra (aromatic protons around 7.3-7.8 ppm and the methyl singlet around 2.4 ppm) and the appearance of a broad N-H signal are key indicators of successful deprotection.
Workflow Visualization
The following diagram outlines the complete experimental procedure.
Caption: Experimental workflow for the deprotection of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 24 hours at room temperature, gently heating the reaction to reflux in methanol is recommended. This will significantly accelerate the rate of hydrolysis.
-
Alternative Reductive Deprotection: For substrates that may be sensitive to strong bases, an alternative reductive cleavage method can be employed. This typically involves using magnesium turnings in anhydrous methanol.[3] This method is often milder and can be a valuable alternative if the basic hydrolysis yields are low due to degradation.
-
Purity of Reagents: Ensure the use of anhydrous methanol for the reductive cleavage method, as water can inhibit the reaction. For the basic hydrolysis, standard reagent-grade solvents are typically sufficient.
-
Work-up Considerations: The product, 3-propanoylpyrrole, has some water solubility. It is crucial to extract the aqueous layer multiple times with ethyl acetate to ensure a high recovery yield.
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.
-
General: Perform all operations in a well-ventilated chemical fume hood.
References
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. [Link]
-
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Brigham Young University ScholarsArchive. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Deprotection of Tosylate/Mesylate. Reddit. [Link]
-
Tosyl group. Wikipedia. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]
-
Removal of the tosyl and nosyl groups. ResearchGate. [Link]
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Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
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Pyrrole Protection. ResearchGate. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
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Acid-Catalyzed Ester Hydrolysis. Pearson. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
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This compound. Chemlyte Solutions. [Link]
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p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
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1-Tosylpyrrole. PubChem - NIH. [Link]
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An Unexpected Simple Synthesis of N‐Substituted 2‐Acetoxy‐5‐arylpyrroles and Their Hydrolysis to 3‐ and 4‐Pyrrolin‐2‐ones. ResearchGate. [Link]
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Application of 3-Propanoyl-1-tosylpyrrole in Natural Product Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propanoyl-1-tosylpyrrole is a functionalized heterocyclic compound with potential as a versatile building block in organic synthesis. The electron-withdrawing N-tosyl group activates the pyrrole ring for various transformations, while the 3-propanoyl substituent offers a handle for further chemical modification. In theory, this reagent could serve as a key intermediate in the synthesis of complex natural products, particularly those containing a pyrrole or related nitrogen-containing core. Potential applications could include its use as a diene in cycloaddition reactions or as a precursor for more elaborate pyrrolidinic structures.
However, a comprehensive review of the current scientific literature reveals a notable absence of published studies detailing the direct application of this compound in the total synthesis of natural products. While the broader class of 3-acylpyrroles and N-sulfonylpyrroles are utilized in various synthetic strategies, the specific application of this compound remains an underexplored area.
This document aims to provide a transparent overview of the current state of research. While a detailed application note with established protocols for the use of this compound in natural product synthesis cannot be provided due to the lack of published examples, this guide will discuss the general synthetic utility of closely related 3-acylpyrroles and N-protected pyrroles in the context of natural product synthesis, drawing on established methodologies that could potentially be adapted for the title compound.
The Role of 3-Acylpyrroles in the Synthesis of Stemona Alkaloids: The Case of (-)-Stemoamide
A prominent example of the strategic use of a substituted pyrrole in natural product synthesis is the total synthesis of (-)-stemoamide, a member of the Stemona alkaloids.[1][2][3] These natural products are characterized by a complex polycyclic architecture, and several synthetic routes have been developed that employ a pyrrole moiety as a latent γ-lactam, a key structural feature of stemoamide.
In a strategy developed by the Dai group, a substituted pyrrole serves as a crucial precursor to the γ-lactam ring embedded in the 5-7-5 fused tricyclic core of stemoamide.[1][2] The use of a pyrrole in the early stages of the synthesis facilitates the rapid construction of key intermediates by leveraging the nucleophilicity of the pyrrole ring.[1][2] The core transformation involves a sequential pyrrole oxidation and enamide reduction to furnish the desired γ-lactam.[1][2]
General Workflow for Pyrrole to γ-Lactam Conversion in Stemoamide Synthesis
The conversion of the pyrrole core to the γ-lactam in the context of Stemona alkaloid synthesis provides a valuable blueprint for the potential application of 3-acylpyrroles.
Caption: General workflow for the conversion of a pyrrole intermediate to a γ-lactam.
Potential Application of this compound in [4+3] Cycloaddition Reactions
Another area where this compound could find application is in [4+3] cycloaddition reactions to construct seven-membered rings, which are present in a variety of natural products.[4][5] The N-tosyl group enhances the stability of the pyrrole ring and modulates its electronic properties, making it a suitable diene in such transformations. The 3-propanoyl group could influence the regioselectivity of the cycloaddition and provide a functional handle for subsequent elaborations of the cycloadduct.
Proposed [4+3] Cycloaddition Strategy
A hypothetical reaction pathway could involve the reaction of this compound with an oxyallyl cation generated in situ.
Caption: Proposed [4+3] cycloaddition of this compound.
Synthesis of 3-Acylpyrroles
While the direct application of this compound in natural product synthesis is not yet documented, the synthesis of 3-acylpyrroles is well-established.[6][7][8][9] These methods generally involve the acylation of a pre-formed pyrrole ring or the construction of the pyrrole ring with the acyl group already in place.
General Protocol for Friedel-Crafts Acylation of N-Tosylpyrrole
A plausible route to this compound would involve the Friedel-Crafts acylation of N-tosylpyrrole.
| Step | Procedure | Rationale |
| 1 | Dissolve N-tosylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. | The exclusion of moisture is critical to prevent the decomposition of the Lewis acid and acylating agent. |
| 2 | Cool the solution to 0 °C. | This helps to control the exothermicity of the reaction and minimize side reactions. |
| 3 | Add a Lewis acid (e.g., AlCl₃, SnCl₄) portion-wise. | The Lewis acid activates the acylating agent. |
| 4 | Add propanoyl chloride dropwise. | Slow addition maintains control over the reaction rate. |
| 5 | Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). | Ensures the reaction proceeds to completion. |
| 6 | Quench the reaction by carefully adding ice-water. | Decomposes the Lewis acid complex. |
| 7 | Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. | Standard workup procedure to isolate the crude product. |
| 8 | Purify the crude product by column chromatography on silica gel. | To obtain the pure this compound. |
Conclusion and Future Outlook
Although this compound has not yet been reported as a key building block in the total synthesis of a natural product, its chemical structure suggests significant potential. The methodologies developed for other substituted pyrroles, particularly in the synthesis of Stemona alkaloids and in [4+3] cycloaddition reactions, provide a solid foundation for future investigations into the synthetic utility of this compound.
Researchers are encouraged to explore the reactivity of this compound in these and other transformations. The development of novel synthetic routes that incorporate this versatile building block could open new avenues for the efficient construction of complex, biologically active natural products. As the field of organic synthesis continues to evolve, it is likely that the full potential of such functionalized heterocyclic compounds will be realized.
References
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Application Notes and Protocols: Scale-Up Synthesis of 3-Propanoyl-1-tosylpyrrole for Library Generation
Introduction: The Strategic Value of 3-Propanoyl-1-tosylpyrrole in Medicinal Chemistry
Pyrrole scaffolds are foundational motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their versatile structure allows for diverse functionalization, making them a prime target for the generation of compound libraries in drug discovery campaigns.[1][4] Specifically, 3-acylpyrroles are key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs and anticancer compounds.[5][6][7] The title compound, this compound, serves as a stable, versatile building block for the efficient construction of such libraries. The electron-withdrawing tosyl group on the pyrrole nitrogen serves a dual purpose: it enhances the stability of the pyrrole ring and directs acylation to the C3 position, a regioselectivity that can be challenging to achieve with unprotected pyrroles.[5][8][9]
This application note provides a comprehensive guide for the scale-up synthesis of this compound. It details a robust protocol, explains the underlying chemical principles, addresses critical considerations for scaling the reaction from the bench to larger quantities, and presents a subsequent protocol for its use in library generation. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Scientific Principles: Understanding the Friedel-Crafts Acylation of N-Tosylpyrrole
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl halide (propanoyl chloride) with an aromatic ring (1-tosylpyrrole) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][11]
The Role of the Tosyl Protecting Group and Regioselectivity
In the case of pyrrole, direct Friedel-Crafts acylation often leads to a mixture of 2- and 3-substituted products, with the 2-acylpyrrole often being the major product under kinetic control.[12] The use of a bulky and electron-withdrawing N-protecting group like the p-toluenesulfonyl (tosyl) group is a well-established strategy to overcome this challenge.[5][8][9]
The regioselectivity towards the 3-position in the acylation of N-tosylpyrrole is a subject of mechanistic interest. While steric hindrance from the tosyl group at the 2-position plays a role, evidence suggests that with a strong Lewis acid like AlCl₃, the reaction may proceed through an organoaluminum intermediate.[13] This intermediate favors the formation of the 3-acyl derivative.[13] Weaker Lewis acids, in contrast, tend to yield more of the 2-acyl product.[13]
The overall workflow can be visualized as follows:
Caption: Overall workflow from starting materials to library generation.
Part 1: Laboratory-Scale Synthesis of this compound
This protocol details the synthesis of this compound on a laboratory scale, providing a foundation for subsequent scale-up.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (g) | Moles (mmol) | Equivalents |
| 1-Tosylpyrrole | C₁₁H₁₁NO₂S | 221.27 | - | 10.0 | 45.2 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | - | 12.0 | 90.0 | 2.0 |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 1.06 g/mL | 5.0 | 54.0 | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 200 mL | - | - |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 1 M | As needed | - | - |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | As needed | - | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - | - |
Step-by-Step Protocol
Safety First: This procedure involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16][17][18]
-
Reaction Setup:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12.0 g, 90.0 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
-
Formation of the Acylium Ion Complex:
-
Slowly add propanoyl chloride (5.0 g, 54.0 mmol) to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. Ensure the temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion-AlCl₃ complex.
-
-
Addition of 1-Tosylpyrrole:
-
Dissolve 1-Tosylpyrrole (10.0 g, 45.2 mmol) in anhydrous dichloromethane (100 mL).
-
Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (1-Tosylpyrrole) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION: The quenching process is highly exothermic. Slowly and carefully quench the reaction by adding crushed ice (approx. 100 g) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Once the initial exothermic reaction has subsided, add 1M hydrochloric acid (100 mL) and stir vigorously for 15 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Crystallization:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.[19]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and sulfonyl functional groups.[19]
Part 2: Scale-Up Considerations for the Synthesis of this compound
Transitioning a synthesis from the laboratory bench to a larger scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.
Key Scale-Up Challenges and Mitigation Strategies
-
Exothermic Reactions: The formation of the acylium ion complex and the quenching step are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation:
-
Use a jacketed reactor with a reliable cooling system.
-
Employ slower, controlled addition rates of reagents.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
-
-
Reagent Handling and Addition: Handling large quantities of corrosive and moisture-sensitive reagents like AlCl₃ and propanoyl chloride requires specialized equipment and procedures.
-
Mitigation:
-
Use a closed system for reagent transfer to minimize exposure to air and moisture.
-
Employ metering pumps for accurate and controlled addition of liquids.
-
-
-
Mixing and Agitation: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.
-
Mitigation:
-
Use an appropriately sized reactor with an overhead stirrer capable of providing adequate agitation for the reaction volume and viscosity.
-
-
-
Work-up and Product Isolation: Handling large volumes of aqueous and organic layers during extraction can be cumbersome.
-
Mitigation:
-
Utilize larger separatory funnels or specialized liquid-liquid extraction equipment.
-
Consider alternative work-up procedures, such as a direct crystallization from the reaction mixture, if feasible.
-
-
The decision-making process for scaling up can be visualized as follows:
Caption: Decision-making process for addressing key scale-up challenges.
Part 3: Application in Library Generation
With a scalable synthesis of this compound established, this versatile building block can be used to generate a library of diverse pyrrole derivatives. A common strategy involves the deprotection of the tosyl group followed by various N-functionalization reactions.
Protocol for Deprotection of this compound
The tosyl group can be removed under basic conditions to yield the free N-H pyrrole.[9][20]
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of methanol and water.
-
Add crushed sodium hydroxide pellets (3.0 eq).
-
-
Reaction:
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Add ethyl acetate to the reaction mixture.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected 3-propanoylpyrrole.
-
Representative Protocol for Library Generation: N-Alkylation
The resulting 3-propanoylpyrrole can be further diversified through reactions such as N-alkylation.
-
Reaction Setup:
-
To a solution of 3-propanoylpyrrole (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Stir for 30 minutes to form the pyrrole anion.
-
-
Alkylation:
-
Add a diverse set of alkylating agents (e.g., alkyl halides, benzyl halides) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude products can be purified using techniques suitable for library synthesis, such as automated flash chromatography.
-
This general scheme allows for the rapid generation of a library of N-substituted 3-propanoylpyrroles.
Caption: General reaction scheme for library generation.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for chemical library generation. By understanding the underlying chemical principles and carefully considering the challenges of scale-up, researchers can efficiently produce this key intermediate in the quantities required for drug discovery programs. The subsequent protocols for deprotection and diversification offer a clear pathway for the creation of novel pyrrole-based compound libraries, ultimately accelerating the identification of new therapeutic leads.
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- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). PMC - NIH.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry - ACS Publications.
- Regioselective synthesis of acylpyrroles. (n.d.). American Chemical Society.
- One-pot synthesis of 3-acylpyrroles. (n.d.). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-acyl-1H-pyrroles.
- Schmitz, G. H., et al. (2023). Synthesis of Highly Substituted 3-Acylpyrroles by a Four-Component Sonogashira Alkynylation–Amine Addition–Nitroalkene Mic. Who we serve.
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH.
- ECHEMI. (n.d.). Tosyl chloride SDS, 98-59-9 Safety Data Sheets.
- What are the regulatory requirements for using Tosyl Chloride?. (2025). Blog.
- Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields.... (n.d.). ResearchGate.
- Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central.
- SAFETY DATA SHEET. (n.d.).
- Tosyl chloride - Safety Data Sheet. (2025). ChemicalBook.
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- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.).
- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021).
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI.
- 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. (n.d.). PubMed.
- Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). NIH.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). Organic Letters - ACS Publications.
- Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate.
- Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.. (n.d.). Semantic Scholar.
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- Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. (2023). PMC - PubMed Central.
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH.
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- Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks. (2026). Oreate AI Blog.
- Pharmaffiliates. (n.d.). CAS No : 17639-64-4| Chemical Name : N-Tosylpyrrole.
- Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). (n.d.).
- AI Machine Learning Innovation to Develop Chemical Library for Drug Discovery. (2020).
- Gram‐scale synthesis of pyrrolone 3 a.. (n.d.). ResearchGate.
- Benchchem. (n.d.). Application Note: A Scalable Synthesis of 1-(Pyrrol-1-yl)but-3-en-1-one.
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI.
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Application Notes & Protocols: 3-Propanoyl-1-tosylpyrrole as a Versatile Precursor for Pyrrole-Based Pharmaceuticals
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the various functionalized pyrroles, 3-acylpyrroles are particularly valuable intermediates for building molecular complexity.[3] However, the direct electrophilic acylation of pyrrole typically yields the 2-substituted isomer, making the synthesis of 3-acylpyrroles a non-trivial challenge.[4] This guide details the synthesis and application of 3-propanoyl-1-tosylpyrrole, a highly versatile and strategically designed precursor that facilitates access to the 3-acylpyrrole motif. We provide detailed protocols for its synthesis via a regioselective Friedel-Crafts reaction, subsequent functional group manipulations, and final deprotection to reveal the pharmaceutically relevant N-H pyrrole core. The causality behind key experimental choices, mechanistic insights, and comparative data are provided to equip researchers in drug development with a robust framework for utilizing this powerful building block.
The Strategic Role of the Tosyl Group
The utility of this compound hinges on the dual-functionality of the N-tosyl (p-toluenesulfonyl) group. Its presence is not merely for protection but is an integral part of the synthetic strategy.
-
Electronic Deactivation and Stability: The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring.[5] This deactivation tempers the high reactivity and instability often associated with simple pyrroles, preventing unwanted polymerization or degradation under acidic conditions typical of Friedel-Crafts reactions.[6]
-
Regiocontrol in Acylation: While the tosyl group deactivates the ring, it is the key to achieving the desired 3-acylation. Under Friedel-Crafts conditions using a strong Lewis acid like aluminum chloride (AlCl₃), acylation occurs preferentially at the C3 position.[4] Mechanistic studies suggest this regioselectivity arises either from the formation of an organoaluminum intermediate that directs the electrophile to C3 or from an initial, kinetically favored C2-acylation followed by a rapid, acid-catalyzed isomerization to the more thermodynamically stable C3-acylpyrrole.[4][7]
-
A Reliable Leaving Group: After serving its purpose, the tosyl group can be reliably cleaved under basic or reductive conditions to unmask the pyrrole N-H bond, a common feature in final drug molecules.[8] This orthogonality is crucial in multi-step syntheses.[9]
Physicochemical Properties and Characterization
Proper characterization is essential for validating the successful synthesis of the precursor.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference / Notes |
| CAS Number | 152171-06-7 | - |
| Molecular Formula | C₁₄H₁₅NO₃S | Calculated |
| Molecular Weight | 277.34 g/mol | Calculated |
| Appearance | White to beige crystalline solid | Expected |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~7.2 (m, 1H), ~6.9 (m, 1H), ~6.6 (m, 1H), ~2.8 (q, 2H), ~2.4 (s, 3H), ~1.2 (t, 3H) | Predicted based on related structures.[10] Experimental verification is required. |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~145, ~135, ~130, ~128, ~125, ~122, ~118, ~112, ~32 (CH₂), ~22 (CH₃), ~8 (CH₃) | Predicted based on related structures.[10] Experimental verification is required. |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1370 & ~1170 (SO₂ stretch) | Expected characteristic absorbances. |
Note: As a complete, verified public spectrum is unavailable, the provided NMR values are estimates based on the known spectra of closely related analogues like 3-acetyl-1-tosylpyrrole.[10] All synthesized batches should be fully characterized to confirm structure and purity.[11]
Synthesis Protocol: this compound
This protocol describes the regioselective Friedel-Crafts acylation of 1-tosylpyrrole. The use of anhydrous conditions and the correct stoichiometry of the Lewis acid are critical for success.[4][12]
Reagents and Equipment
-
1-Tosylpyrrole (1.0 eq)
-
Propanoyl chloride (1.1 eq) or Propanoic anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Ice bath
-
Magnetic stirrer
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Lewis Acid Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add propanoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0 °C for 15-20 minutes. The formation of the acylium ion complex will occur.[13]
-
Substrate Addition: In a separate flask, dissolve 1-tosylpyrrole (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution dropwise via syringe to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be complete in 1-3 hours or may require warming to room temperature.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and cold water with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield this compound as a solid.
Rationale and Insights (E-E-A-T)
-
Why Anhydrous Conditions? AlCl₃ reacts violently with water. Any moisture will decompose the catalyst and the acyl chloride, halting the reaction.[12]
-
Why >1.0 eq of AlCl₃? The Lewis acid coordinates to the carbonyl oxygen of the product, forming a stable complex. Therefore, a stoichiometric amount is required to drive the reaction to completion.[4]
-
Why 0 °C? Friedel-Crafts reactions are exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of potential byproducts.[2]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis
Once synthesized, this compound is a versatile hub for creating diverse molecular architectures.
Protocol: Reductive Deprotection of the N-Tosyl Group
This protocol removes the tosyl group to yield the free N-H pyrrole, a crucial final step in many syntheses. Reductive cleavage with magnesium is often cleaner and higher-yielding than harsh basic hydrolysis for complex substrates.[8]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (MeOH), add magnesium (Mg) turnings (5.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully add 1 M HCl to dissolve the remaining magnesium salts.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-propanoyl-1H-pyrrole.
Table 2: Comparison of N-Tosyl Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Mg, refluxing MeOH | High yields, mild conditions, compatible with many functional groups (e.g., esters). | Requires anhydrous conditions. |
| Basic Hydrolysis | NaOH or KOH, MeOH/H₂O, heat | Simple reagents, does not require inert atmosphere. | Can be harsh, may cause hydrolysis of other functional groups (esters, amides). Lower yields possible.[5] |
Further Transformations
The propanoyl side chain offers a reactive handle for further diversification before or after deprotection:
-
Ketone Reduction: The carbonyl can be reduced to a secondary alcohol using agents like NaBH₄, introducing a new chiral center.
-
Reductive Amination: The ketone can be converted into an amine via reductive amination, allowing for the introduction of nitrogen-containing side chains.
-
Alpha-Functionalization: The α-carbon of the ketone can be halogenated or otherwise functionalized to build more complex structures.
Visualization of Application Workflow
Caption: General synthetic strategies using the precursor.
Safety and Handling
-
Reagents: Handle propanoyl chloride and aluminum chloride in a well-ventilated fume hood. Both are corrosive and react with moisture. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Conclusion
This compound serves as an outstanding precursor for the synthesis of complex, pharmaceutically relevant molecules. The strategic use of the N-tosyl group enables a reliable and regioselective acylation at the C3 position, a transformation that is otherwise difficult to achieve. The protocols provided herein offer a validated pathway to this key intermediate and its subsequent deprotection, opening the door for extensive functionalization and the efficient development of novel pyrrole-based therapeutics.
References
-
A metal-free reaction of sulfur dioxide, cyclopropanols and electron-deficient olefins - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). [Link]
-
Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. Acta Chemica Scandinavica, Series B, 41, 740-744. [Link]
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. [Link]
-
Synthesis and Acylation of 1,3-Thiazinane-2-thione. (n.d.). Organic Syntheses. [Link]
-
Shi, L., Tu, S., & Yao, C. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
-
1-(4-Methylphenyl)-1-propanol. (n.d.). PubChem. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). [Link]
-
1-[(4-Methylphenyl)sulfonyl]-1H-pyrrole. (n.d.). ATB (Automated Topology Builder). [Link]
-
Wagner, B. D., & Bobbitt, D. R. (2024). Preprocessing of spectroscopic data to highlight spectral features of materials. Journal of Chemometrics, e3560. [Link]
-
Pyrrole Protection. (n.d.). ResearchGate. [Link]
-
Friedel-Crafts Acylation. (2019). ResearchGate. [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). ResearchGate. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Kitamura, M., & Miyagawa, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(19), 6296. [Link]
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p-tolyl)-1H-pyrrolo[3,2-c]pyridin. (2014). Organic Syntheses. [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
-
Evans, C., Berkey, W. J., Jones, C. W., & France, S. (2023). Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls. The Journal of Organic Chemistry, 88(14), 8915–8928. [Link]
-
1-[1-(4-methylbenzenesulfonyl)-1h-pyrrol-3-yl]ethan-1-one. (n.d.). PubChemLite. [Link]
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- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Regioselective Functionalization of the Pyrrole Ring in 3-Propanoyl-1-tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of a Privileged Heterocycle
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its electron-rich nature makes it amenable to functionalization, yet controlling the position of substitution—regioselectivity—is a paramount challenge for the synthetic chemist.[1][3] This document provides a detailed guide to the regioselective functionalization of 3-propanoyl-1-tosylpyrrole, a versatile intermediate for drug discovery programs.
The strategic placement of the propanoyl group at the C3 position and the tosyl (p-toluenesulfonyl) group on the nitrogen atom provides a powerful tool for directing subsequent chemical modifications. The interplay of these two substituents—one electron-withdrawing and the other a bulky protecting group—allows for predictable and high-yielding transformations at specific positions of the pyrrole ring. Understanding these directing effects is crucial for the rational design and synthesis of novel pyrrole-based drug candidates.
Understanding the Directing Effects in this compound
The reactivity of the pyrrole ring is significantly influenced by its substituents. In our target molecule, the N-tosyl group and the C3-propanoyl group exert opposing electronic and steric effects, which are key to controlling regioselectivity.
-
N-Tosyl Group: The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution compared to an unprotected pyrrole.[4][5] Furthermore, its steric bulk can hinder attack at the adjacent C2 and C5 positions, although this effect is less pronounced than its electronic influence.
-
C3-Propanoyl Group: As a meta-directing deactivator in classical aromatic systems, the propanoyl group at the C3 position further deactivates the ring, particularly at the C2 and C4 positions. However, in the context of the electron-rich pyrrole ring, its influence is more nuanced.
The combination of these effects typically directs electrophilic attack to the C5 position, which is the most electron-rich and sterically accessible site. The C2 position is deactivated by both the adjacent propanoyl group and the N-tosyl group, while the C4 position is deactivated by the C3-propanoyl group.
Sources
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Troubleshooting & Optimization
Technical Support Center: Navigating the Chromatographic Purification of 3-Propanoyl-1-tosylpyrrole
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic purification of 3-Propanoyl-1-tosylpyrrole. As a key intermediate in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for the success of subsequent research. However, its unique chemical structure—featuring a sensitive pyrrole core, a robust tosyl protecting group, and a polar propanoyl moiety—presents a distinct set of challenges during purification by column chromatography.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explore the causality behind common issues and provide robust, self-validating protocols to enhance the purity, yield, and stability of your target compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: My overall yield is significantly lower after column chromatography than the crude NMR suggests. What is the likely cause?
A: The most probable cause is on-column degradation. The stationary phase, typically silica gel, possesses an acidic surface due to the presence of silanol groups (Si-OH). This acidic environment can promote the degradation of sensitive compounds like pyrrole derivatives.[1][2] Specifically for this compound, two primary degradation pathways are of concern: hydrolysis of the N-tosyl group or acid-catalyzed decomposition of the pyrrole ring itself.[3][4] To confirm this, co-spot your collected fractions with your crude material on a TLC plate; the appearance of new, often more polar, spots is a strong indicator of degradation.[5]
Q2: My compound is producing a long streak or a tailed peak on both TLC and the column. How can I achieve a sharp, well-defined band?
A: Streaking is a classic sign of strong, undesirable interactions between your polar compound and the acidic stationary phase.[6] The carbonyl oxygen of the propanoyl group and the sulfonyl oxygens of the tosyl group can form strong hydrogen bonds with the silica surface silanols. This causes molecules to "stick" and elute slowly and unevenly. The solution is to mitigate these interactions by modifying your chromatographic system. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent can neutralize the most acidic sites on the silica gel, leading to vastly improved peak shapes.[6][7]
Q3: I'm observing a new, highly polar spot (low Rf) in my fractions that wasn't prominent in the crude mixture. What is it?
A: This is very likely the de-protected product, 3-Propanoyl-1H-pyrrole. The N-tosyl group, while generally stable, can be susceptible to cleavage under certain conditions, particularly prolonged exposure to acidic silica gel, which can act as a promoter for hydrolysis, especially if protic solvents like methanol are used in the mobile phase.[4][8] This byproduct is significantly more polar due to the free N-H group on the pyrrole ring and will, therefore, have a much lower Rf value.
Q4: What is a good starting solvent system for the TLC analysis and column purification of this compound?
A: Given the molecule's intermediate polarity, a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is an excellent starting point.[6] Begin your TLC analysis with a ratio of 9:1 Hexanes:Ethyl Acetate and incrementally increase the ethyl acetate concentration. For column chromatography, you should aim for a solvent system that provides an Rf value of 0.2-0.3 on the TLC plate.[7] This range ensures the compound moves off the baseline but allows for sufficient separation from less polar and more polar impurities.
| Example TLC Solvent System Optimization | |
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Product |
| 9:1 | ~0.10 |
| 4:1 | ~0.25 |
| 2:1 | ~0.45 |
| Based on this data, a 4:1 Hexanes:EtOAc system would be an ideal starting point for column chromatography. |
Q5: Should I consider using an alternative to standard silica gel for purification?
A: Absolutely. If you continue to face degradation or irreversible adsorption issues, switching your stationary phase is a logical next step.[5]
-
Deactivated Silica: This is the first and easiest alternative. You can purchase pre-treated silica or deactivate it yourself (see protocol below).
-
Alumina: Neutral or basic alumina can be an excellent choice for acid-sensitive compounds.[7]
-
Reversed-Phase (C18) Chromatography: This is a powerful alternative for polar compounds. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This completely avoids the issue of acidic silanol groups.[6][9]
Troubleshooting Guide: A Deeper Dive
This section provides systematic approaches to diagnose and solve persistent purification problems.
Problem: Product Degradation on the Column
If you've confirmed that your product is degrading during purification, a methodical approach is needed to identify the cause and implement a solution.
Caption: Troubleshooting workflow for on-column degradation.
Protocol A: Deactivation of Silica Gel with Triethylamine (TEA)
This protocol neutralizes the acidic silanol sites, preventing acid-catalyzed degradation and reducing peak tailing.[7]
Objective: To prepare a less acidic silica gel stationary phase for flash chromatography.
Materials:
-
Standard silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Glass column for chromatography
Procedure:
-
Prepare Deactivating Eluent: Create a solution of your chosen starting eluent containing 1% TEA by volume. For example, for 500 mL of 4:1 Hexanes:EtOAc, add 5 mL of TEA.
-
Pack the Column: Pack your chromatography column with silica gel using the wet slurry method with your standard eluent (without TEA).
-
Neutralization Flush: Once packed, pass 2-3 column volumes of the deactivating eluent (containing 1% TEA) through the column. This ensures all acidic sites are neutralized.
-
Equilibration Flush: Flush the column with another 2-3 column volumes of your standard eluent (without TEA) to remove any excess, unbound triethylamine.
-
Load and Elute: Your column is now deactivated and ready for sample loading and purification. Proceed with your chromatography as planned, using the standard eluent.
Problem: Poor Separation from a Key Impurity
When resolution is the primary issue, focus on optimizing the mobile phase selectivity and ensuring ideal column conditions.
1. Systematic Solvent System Optimization:
The key to separating compounds with similar polarities is to introduce a solvent that interacts differently with your product versus the impurity. This is known as altering the selectivity of the system.
-
Introduce a Third Solvent: If Hexanes/EtOAc is not working, try replacing a portion of the ethyl acetate with a different solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). These solvents have different hydrogen bonding capabilities and dipole moments, which can drastically alter the separation.
-
Example: Instead of 4:1 Hexanes:EtOAc, try a ternary system like 8:1:1 Hexanes:EtOAc:DCM.
2. Improving Resolution through Loading Technique:
A sharp, concentrated starting band is critical for good separation. If the sample is loaded in a large volume of a strong solvent, band broadening will occur, leading to poor resolution.[10]
Caption: Workflow for the dry loading technique.
Protocol B: Dry Loading for Enhanced Resolution
This technique is ideal when your compound is poorly soluble in the column eluent or when you need to load a large amount of material without causing band broadening.[10]
Objective: To prepare a sample for column chromatography that ensures a narrow starting band.
Materials:
-
Crude this compound
-
Silica gel (a small amount, ~5-10 times the mass of your crude product)
-
A volatile solvent in which your compound is highly soluble (e.g., Dichloromethane, Acetone)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Sample: In a round-bottom flask, dissolve your crude product in a minimal amount of a suitable volatile solvent.
-
Add Silica: Add a small portion of silica gel to the dissolved sample.
-
Adsorb Sample: Gently swirl the flask to ensure the silica is fully suspended in the solution.
-
Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Load Column: Carefully add the dry-loaded silica as a thin, even layer on top of your pre-packed and equilibrated column.
-
Elute: Gently add the mobile phase and begin your elution. This method prevents the sample from dissolving and spreading before chromatography begins, resulting in sharper bands and better separation.
By understanding the inherent chemical properties of this compound and applying these targeted troubleshooting strategies, you can effectively overcome the common challenges associated with its purification. This methodical approach will lead to higher purity, better yields, and more reliable results in your research endeavors.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Faria, A. R., et al. (2021). Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity. ACS Omega. Retrieved from [Link]
-
Patsnap. (2023). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. RSC Advances. Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]
- Google Patents. (2016). KR20160079560A - pyrrole derivatives and its its preparation method.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Hamill, R. L., & Hoehn, M. M. (1969). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Applied Microbiology. Retrieved from [Link]
-
Zhang, X., et al. (2019). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Intermolecular Dearomatization Reaction of Pyrroles Promoted by Silica Gel. Retrieved from [Link]
-
Friesen, J. B., & Pauli, G. F. (2016). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. In Countercurrent Chromatography. Humana Press. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Acylation of N-Tosylpyrrole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of N-tosylpyrrole. Our goal is to help you navigate the common side reactions and optimize your synthetic outcomes by explaining the causality behind experimental choices.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the acylation of N-tosylpyrrole. Each issue is presented in a question-and-answer format, providing a diagnosis and a validated solution.
Question 1: My reaction yielded a mixture of 2-acyl and 3-acyl isomers. How can I improve selectivity for the 3-acyl product?
Answer: This is the most common challenge in this reaction. The formation of a mixture of 2- and 3-acyl isomers is highly dependent on the choice and stoichiometry of the Lewis acid catalyst.
-
Causality: Electrophilic substitution on the pyrrole ring kinetically favors the 2-position.[1] However, with a strong Lewis acid like aluminum trichloride (AlCl₃) used in stoichiometric amounts (at least one equivalent), the reaction mechanism can shift. Evidence suggests that AlCl₃ reacts directly with N-p-toluenesulfonylpyrrole to form an organoaluminum intermediate.[2][3] This intermediate then reacts with the acyl halide, leading to the thermodynamically favored 3-acyl derivative as the major product.[2]
-
Solution: To favor the 3-acyl isomer, ensure you are using at least 1.2 equivalents of a strong Lewis acid like AlCl₃. The reaction should be performed under standard Friedel-Crafts conditions, where the N-tosylpyrrole is added to a pre-formed complex of the Lewis acid and the acyl halide.[2]
Question 2: I am isolating the 2-acyl isomer as the major product, but I need the 3-acyl isomer. What went wrong?
Answer: Obtaining the 2-acyl product as the major isomer typically points to reaction conditions that favor kinetic control over thermodynamic control.
-
Causality: The 2-position of the pyrrole ring is inherently more electron-rich and sterically accessible, leading to a faster rate of electrophilic attack. This kinetic pathway is dominant when using:
-
Weaker Lewis Acids: Catalysts like tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), or ethylaluminum dichloride (EtAlCl₂) are not strong enough to form the organoaluminum intermediate required for 3-acylation and will yield the 2-isomer as the major product.[2]
-
Insufficient AlCl₃: Using less than one equivalent of AlCl₃ will leave uncomplexed N-tosylpyrrole, which undergoes standard Friedel-Crafts acylation at the 2-position.[2][3]
-
-
Solution: To obtain the 3-acyl isomer, switch your catalyst to a stoichiometric amount of AlCl₃. If you must use a weaker Lewis acid, be aware that the 2-acyl product is the expected outcome. It is also worth noting that under strongly acidic conditions, such as using trifluoroacetic anhydride (TFAA), initial 2-acylation can be followed by isomerization to the more stable 3-acyl product over time.[4][5]
Question 3: My yield is very low, and I'm recovering a significant amount of starting material. What are the possible causes?
Answer: Low conversion can be attributed to several factors related to reagent purity, catalyst activity, and reaction conditions.
-
Causality:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.
-
Ring Deactivation: The N-tosyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to N-alkyl pyrroles.[6] This inherent low reactivity requires sufficiently active electrophiles and catalysts.
-
Insufficient Activation: The reaction temperature may be too low, or the reaction time too short, to overcome the activation energy for the C-C bond formation.
-
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or purified anhydrous solvents and high-purity reagents.
-
Verify Catalyst Activity: Use a fresh, unopened bottle of AlCl₃ or sublime it before use.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from 0 °C to ambient temperature) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Question 4: I'm observing significant decomposition (darkening of the reaction mixture) and multiple unidentifiable spots on my TLC plate. How can I mitigate this?
Answer: Decomposition often arises from the harshness of the reaction conditions, leading to polymerization or degradation of the sensitive pyrrole ring.
-
Causality: Pyrroles are susceptible to polymerization and degradation under strongly acidic conditions, especially at elevated temperatures.[7] The combination of a strong Lewis acid and an active acylating agent can be aggressive enough to cause side reactions if not properly controlled.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For most AlCl₃-mediated acylations of N-tosylpyrrole, starting at 0 °C is advisable.[2]
-
Order of Addition: A modified procedure where the N-tosylpyrrole is pre-stirred with the Lewis acid before the addition of the acyl halide can sometimes provide cleaner results, particularly with substituted pyrroles.[2]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
-
Careful Workup: Quench the reaction by slowly pouring it onto a mixture of ice and acid (e.g., dilute HCl) to decompose the aluminum complexes in a controlled manner.
-
Frequently Asked Questions (FAQs)
This section explores the fundamental principles governing the reaction's outcome.
FAQ 1: What is the precise role of the N-tosyl group in this reaction?
The N-tosyl (p-toluenesulfonyl) group serves multiple critical functions:
-
Protecting Group: It protects the nitrogen atom of the pyrrole ring from reacting with electrophiles.[6]
-
Electron-Withdrawing Group: It reduces the electron density of the pyrrole ring. This deactivation makes the ring less prone to polymerization and other side reactions that are common with highly reactive N-H or N-alkyl pyrroles under acidic conditions.[6]
-
Regiochemical Director: As discussed, its interaction with strong Lewis acids like AlCl₃ is key to shifting the reaction mechanism to favor 3-acylation, a selectivity not typically observed with other N-substituents.[2]
FAQ 2: Can you explain the mechanistic difference between using AlCl₃ and weaker Lewis acids?
Yes, the choice of Lewis acid fundamentally alters the reaction pathway, which dictates the regiochemical outcome.
-
With Weaker Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): The reaction follows a traditional electrophilic aromatic substitution (EAS) mechanism. The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion (or a polarized complex).[8][9] The electron-rich pyrrole ring then attacks this electrophile, with a kinetic preference for the C2 position.
-
With Stoichiometric AlCl₃: The reaction is believed to proceed via an organoaluminum intermediate.[2][3] AlCl₃ is a strong enough Lewis acid to react with the N-tosylpyrrole itself, leading to C-metalated species at both the C2 and C3 positions. The subsequent reaction of these organoaluminum intermediates with the acyl halide results in the formation of the 3-acylpyrrole as the major product. This pathway is not a true Friedel-Crafts acylation but rather a reaction of a pre-formed organometallic species.[2]
Below is a diagram illustrating these divergent pathways.
Caption: Divergent mechanisms for N-tosylpyrrole acylation.
FAQ 3: Is it possible for the 2-acyl product to isomerize to the 3-acyl product?
Yes, isomerization is possible and has been observed. Under strongly acidic Brønsted or Lewis acid conditions, the initially formed 2-acylpyrrole can rearrange to the thermodynamically more stable 3-acyl isomer.[4][5] This process is dependent on the acid strength, acyl group, and reaction time. For instance, when using a combination of a carboxylic acid and trifluoroacetic anhydride (TFAA), researchers have observed the initial formation of the 2-acyl isomer, which then disappears as the 3-acyl product is formed upon prolonged reaction.[4] This suggests that for some methods, the observed 3-acylation may be the result of a kinetically controlled C2-acylation followed by a thermodynamically driven isomerization.
Experimental Protocols & Data
To provide a practical framework, we include a standard protocol for achieving high selectivity for the 3-acyl product and a summary of how catalyst choice affects the outcome.
Protocol 1: Selective Synthesis of 3-Acyl-N-tosylpyrrole
This protocol is adapted from methodologies favoring 3-acylation using AlCl₃.[2]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum trichloride (AlCl₃, 1.2 eq.) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Complex Formation: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.2 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.
-
Substrate Addition: Dissolve N-tosylpyrrole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to ambient temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and 1 M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Lewis Acid on Regioselectivity
The choice of Lewis acid and its stoichiometry is the most critical factor influencing the ratio of 2-acyl to 3-acyl product.
| Lewis Acid Catalyst | Stoichiometry (eq.) | Major Product | Typical 3-acyl:2-acyl Ratio | Reference |
| AlCl₃ | ≥ 1.1 | 3-acyl | 2:1 to 4:1 | [2] |
| EtAlCl₂ | 1.1 | Mixture | Varies, increased 2-acyl | [2] |
| Et₂AlCl | 1.1 | 2-acyl | Increased 2-acyl | [2] |
| SnCl₄ | Catalytic | 2-acyl | Predominantly 2-acyl | [2] |
| BF₃·OEt₂ | Catalytic | 2-acyl | Predominantly 2-acyl | [2] |
Protocol 2: Deprotection of the N-Tosyl Group
After successful acylation, the tosyl group can be removed to yield the N-H acylpyrrole.
-
Reaction Setup: Dissolve the N-tosyl acylpyrrole (1.0 eq.) in a 9:1 mixture of Methanol/Water.
-
Base Addition: Add crushed sodium hydroxide (NaOH) pellets (3.0 eq.) to the solution.
-
Reaction: Stir the mixture at ambient temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Workup: Add ethyl acetate (EtOAc) and water. Separate the phases and extract the aqueous phase twice with EtOAc.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the deprotected acylpyrrole.[4][5]
Visual Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues with regioselectivity in your acylation reaction.
Caption: Troubleshooting flowchart for regioselectivity issues.
References
-
Anderson, H. J., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]
-
Taylor, E. C., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(15), 3424–3427. [Link]
-
Donnelly, M., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 79(18), 8748–8758. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Donnelly, M., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
Anderson, H. J., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PubMed. [Link]
-
Clark, J. H. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Tosyl group. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Propanoyl-1-tosylpyrrole
Welcome to the technical support center for the synthesis of 3-Propanoyl-1-tosylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry of Selective Acylation
The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a powerful C-C bond-forming reaction in organic synthesis.[1][2] The tosyl group on the pyrrole nitrogen serves a dual purpose: it protects the reactive pyrrole core from unwanted side reactions and directs the incoming acyl group to the 3-position. This regioselectivity is a key challenge in pyrrole chemistry, as electrophilic substitution typically favors the 2-position.[3]
Understanding the mechanism is crucial for optimization. The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4] This acylium ion is then attacked by the electron-rich pyrrole ring. The preference for 3-acylation with N-sulfonylated pyrroles when using strong Lewis acids like AlCl₃ is attributed to the formation of an organoaluminum intermediate that directs the substitution.[3] Weaker Lewis acids, in contrast, tend to yield the 2-acyl isomer as the major product.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction is yielding a mixture of 2- and this compound. How can I improve the regioselectivity for the 3-isomer?
Answer: Achieving high regioselectivity for the 3-isomer is a common challenge. The choice and stoichiometry of the Lewis acid are the most critical factors.
-
Lewis Acid Strength: Strong Lewis acids, most notably aluminum chloride (AlCl₃), are essential for directing the acylation to the 3-position of N-tosylpyrrole.[3] Weaker Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂) have been shown to favor the formation of the 2-acyl isomer.[3][5] If you are using a weaker Lewis acid, switching to AlCl₃ is the first and most critical step.
-
Stoichiometry of AlCl₃: At least one equivalent of AlCl₃ is necessary to form the organoaluminum intermediate that directs 3-acylation.[3] Using less than one equivalent can lead to a significant increase in the formation of the 2-acyl product.[3] It is often beneficial to use a slight excess (1.1 to 1.2 equivalents) to ensure the reaction goes to completion and to account for any potential deactivation by trace amounts of water.
-
Reaction Temperature: While Friedel-Crafts acylations are often run at low temperatures to control exotherms and side reactions, temperature can influence regioselectivity. It is recommended to start the reaction at 0 °C and then allow it to slowly warm to room temperature.[3] Running the reaction at ambient temperature from the start has also been reported to be successful.[3]
-
Order of Addition: The standard procedure involves adding the 1-tosylpyrrole substrate to a pre-formed complex of AlCl₃ and propanoyl chloride in a suitable solvent.[3] This ensures the immediate presence of the reactive acylium ion and the directing organoaluminum species.
Question 2: The reaction mixture turns dark brown or black upon addition of the Lewis acid, and I'm getting a low yield of the desired product.
Answer: A dark coloration and low yield are often indicative of decomposition of the starting material or product, likely due to the harsh acidic conditions of the Friedel-Crafts reaction.
-
Pyrrole Polymerization: The tosyl group is susceptible to cleavage under strong acidic conditions, which would liberate free pyrrole.[6] Pyrrole itself is highly prone to acid-catalyzed polymerization, resulting in the formation of dark, insoluble polypyrrole materials.[6] This is a strong indication that the reaction conditions are too harsh.
-
Moisture Contamination: The presence of water in the reaction can lead to several issues. Water will react with AlCl₃ in a highly exothermic reaction, which can cause localized heating and promote decomposition. It also deactivates the Lewis acid, requiring a larger excess to be used, which can further contribute to side reactions. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
-
Temperature Control: Poor temperature control can lead to an uncontrolled exothermic reaction, promoting decomposition. It is crucial to maintain the recommended temperature profile, typically starting at 0 °C and allowing a gradual warm-up.
-
Purity of Reagents: Ensure the 1-tosylpyrrole starting material is pure. Impurities can lead to unexpected side reactions and decomposition pathways.
Question 3: My reaction is sluggish and gives a low conversion even after an extended reaction time. What can I do to drive the reaction to completion?
Answer: Low conversion can be frustrating. Several factors can contribute to a sluggish reaction.
-
Catalyst Activity: The activity of the AlCl₃ catalyst is paramount. Ensure you are using a fresh, high-purity grade of anhydrous aluminum chloride. Old or improperly stored AlCl₃ can absorb atmospheric moisture, reducing its activity.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for Friedel-Crafts acylations.[3][7] Ensure the solvent is anhydrous. Using a solvent that can coordinate with the Lewis acid (e.g., ethers, nitriles) will deactivate the catalyst.
-
Reagent Stoichiometry: While a slight excess of AlCl₃ is recommended, a slight excess of propanoyl chloride (1.1 to 1.2 equivalents) can also help drive the reaction to completion.
-
Reaction Time and Temperature: If the reaction is proceeding cleanly but slowly at room temperature, a modest increase in temperature (e.g., to 40 °C) can be considered. However, this should be done cautiously while monitoring for any signs of decomposition. Extending the reaction time is also a viable option, but progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
Question 4: I'm having difficulty purifying the final product. What are the best methods for isolating pure this compound?
Answer: Purification can be challenging due to the potential for isomeric byproducts and decomposition products.
-
Work-up Procedure: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water. This will hydrolyze the aluminum salts and any remaining propanoyl chloride. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any basic impurities, and a subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid. A final wash with brine will help to remove water before drying the organic layer.
-
Chromatography: Column chromatography on silica gel is typically the most effective method for separating the 3-acyl isomer from the 2-acyl isomer and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acylating agent instead of propanoyl chloride?
A1: Yes, other acylating agents like propanoic anhydride can be used. However, acid chlorides are generally more reactive in Friedel-Crafts acylations.[2] If using an anhydride, you may need to adjust the stoichiometry of the Lewis acid and the reaction conditions.
Q2: Is the tosyl group necessary? Can I directly acylate pyrrole?
A2: While direct acylation of pyrrole is possible, it typically leads to a mixture of the 2-acylpyrrole and di-acylated products.[8] The tosyl group is crucial for directing the acylation to the 3-position and for protecting the pyrrole ring from polymerization under the strong acidic conditions of the reaction.[3][6]
Q3: How do I remove the tosyl group after the acylation?
A3: The tosyl group can be readily removed by mild basic hydrolysis.[5][7] Treatment with aqueous sodium hydroxide in a suitable solvent like methanol or ethanol at reflux is a common and effective method.
Q4: What are some alternative, milder methods for the acylation of pyrroles?
A4: For substrates that are sensitive to strong Lewis acids, alternative methods have been developed. These include using trifluoroacetic anhydride (TFAA) to activate carboxylic acids in situ, or employing organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[9][10] However, these methods may exhibit different regioselectivity compared to the classical Friedel-Crafts conditions with AlCl₃.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) to separate the starting material (1-tosylpyrrole) from the product (this compound). The spots can be visualized under UV light. HPLC or GC-MS can also be used for more quantitative monitoring.
Data Presentation
Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of N-Sulfonylpyrroles
| Lewis Acid | Predominant Isomer | Reference |
| AlCl₃ | 3-acyl | [3] |
| SnCl₄ | 2-acyl | [3] |
| BF₃·OEt₂ | 2-acyl | [3] |
| TiCl₄ | 2-acyl | [3] |
| ZnCl₂ | Less regioselective | [3] |
| FeCl₃ | Less regioselective | [3] |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Materials:
-
1-Tosylpyrrole
-
Anhydrous aluminum chloride (AlCl₃)
-
Propanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ice, deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 1-tosylpyrrole dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation of 1-tosylpyrrole.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]
-
Taylor, J. E., Jones, M. D., Williams, J. M. J., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1982). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 47(24), 4899–4901. [Link]
-
Knight, D. W., et al. (2007). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Journal of the American Chemical Society, 129(40), 12224–12225. [Link]
-
Reddit. (2014). Organic Chemistry 2 Exam synthesis question had me stumped. Reddit. [Link]
-
YouTube. (2012). Friedel Crafts Acylation. Leah4sci. [Link]
-
Papadopoulos, E. P., & Haider, N. F. (1968). A convenient synthesis of 3-acylpyrroles. Tetrahedron Letters, 9(14), 1721-1722. [Link]
-
ResearchGate. (n.d.). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 3-Propanoyl-1-tosylpyrrole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the ¹H NMR analysis of 3-propanoyl-1-tosylpyrrole. As a multi-substituted heterocyclic compound, its spectrum presents unique interpretive challenges. This document provides in-depth, field-proven insights and validated protocols to ensure accurate structural elucidation and purity assessment.
Section 1: The Ideal ¹H NMR Spectrum of this compound
Before troubleshooting, it is critical to have a baseline understanding of the expected spectrum. The structure of this compound contains several distinct spin systems. The electron-withdrawing nature of both the N-tosyl and 3-propanoyl groups significantly deshields the pyrrole ring protons, shifting them downfield.[1]
Structure and Proton Labeling:
(Self-generated image for illustrative purposes)
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift and Multiplicity |
| H-2 | Doublet (d) | 1H | ~7.8 - 8.0 | Adjacent to the N-tosyl group and meta to the acyl group. Deshielded. Coupled to H-5. |
| H-5 | Triplet (t) or dd | 1H | ~7.3 - 7.5 | Adjacent to the N-tosyl group. Coupled to H-2 and H-4. |
| H-4 | Doublet (d) | 1H | ~6.7 - 6.9 | Ortho to the acyl group. Coupled to H-5. |
| H-a (Tosyl) | Doublet (d) | 2H | ~7.8 - 7.9 | Aromatic protons ortho to the sulfonyl group. Part of an AA'BB' system. |
| H-b (Tosyl) | Doublet (d) | 2H | ~7.3 - 7.4 | Aromatic protons meta to the sulfonyl group. Part of an AA'BB' system. |
| CH₃ (Tosyl) | Singlet (s) | 3H | ~2.4 | Standard methyl group on a tosyl substituent. No adjacent protons. |
| CH₂ (Propanoyl) | Quartet (q) | 2H | ~2.9 - 3.1 | Methylene group alpha to a carbonyl. Coupled to the adjacent CH₃ group. |
| CH₃ (Propanoyl) | Triplet (t) | 3H | ~1.1 - 1.3 | Methyl group beta to a carbonyl. Coupled to the adjacent CH₂ group. |
Note: These are estimated values. Actual shifts can vary depending on solvent, concentration, and temperature.[2]
Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in a question-and-answer format.
Q1: My spectrum has very broad peaks. What is the cause and how do I fix it?
Broad peaks are a common issue that can obscure vital information like coupling patterns and accurate integrations. The cause can range from sample preparation to inherent molecular properties.[3]
Causality:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is the most frequent cause, affecting all peaks.[4]
-
High Concentration/Low Solubility: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[5] If the sample is not fully dissolved, solid particulates will severely degrade spectral quality.[6][7]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) or dissolved oxygen can cause significant line broadening.[6][8]
-
Chemical Exchange or Rotamers: The molecule itself might be undergoing dynamic processes, such as restricted rotation around the N-S (tosyl) bond, on a timescale similar to the NMR experiment. This can lead to the broadening of specific peaks, particularly those on the pyrrole and tosyl rings.[3]
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting broad NMR signals.
Q2: I see unexpected peaks in my spectrum. How do I identify them?
Unexpected signals typically arise from impurities in the sample. A systematic approach is required to identify their source.[9]
Common Sources of Impurities:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., Ethyl Acetate, Hexanes, Acetone) are common culprits.[3]
-
Starting Materials: Incomplete reaction can leave starting materials like 1-tosylpyrrole or propionyl chloride/anhydride.
-
Byproducts: Side reactions during synthesis can generate isomeric or related impurities.[10]
-
External Contaminants: Grease from glassware joints or plasticizers can appear in the spectrum.
Protocol: Identifying Impurities
-
Check Solvent Peaks: Compare unknown peaks to a reference table of common solvent chemical shifts.
-
Spiking Experiment: Add a small amount of a suspected impurity (e.g., starting material) to the NMR tube and re-acquire the spectrum. If the peak increases in intensity, its identity is confirmed.
-
D₂O Exchange: If a broad peak is suspected to be water or another exchangeable proton, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The peak should disappear or significantly diminish.[3]
Table 2: Common Laboratory Impurities and Their ¹H NMR Shifts in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Water | ~1.56 | broad s |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (s, CH₃CO), 4.12 (q, OCH₂), 1.26 (t, CH₃) | s, q, t |
| Dichloromethane | 5.30 | s |
| Hexane | ~1.25, ~0.88 | m |
| Silicone Grease | ~0.07 | broad s |
| Source: Adapted from Gottlieb, H. E., et al. (1997).[11] |
Q3: The pyrrole proton signals are complex and overlapping. How can I confidently assign H-2, H-4, and H-5?
This is the most challenging aspect of this spectrum. The assignment relies on understanding both electronic effects and proton-proton coupling constants (J-values).
Causality and Logic:
-
Chemical Shift: The H-2 proton is flanked by two strong electron-withdrawing groups (the N-tosyl and the C3-propanoyl), making it the most deshielded (highest ppm value). The H-4 proton is ortho to the acyl group and will also be significantly downfield. H-5 is generally the most upfield of the three pyrrole protons.
-
Coupling Constants: The magnitude of the coupling constant between two protons depends on the number of bonds separating them. In five-membered rings like pyrrole, these values are characteristic.[12]
Table 3: Typical Proton-Proton Coupling Constants in Substituted Pyrroles
| Coupling | Type | Typical Range (Hz) |
| JH2-H5 | 4-bond (meta-like) | 1.5 - 2.5 Hz |
| JH4-H5 | 3-bond (ortho-like) | 2.5 - 3.5 Hz |
| JH2-H4 | 5-bond (para-like) | ~0 - 1.0 Hz (often not resolved) |
| Note: These values are approximate and can be influenced by substituents.[13][14] |
Assignment Strategy:
Caption: Logical workflow for assigning the pyrrole ring protons based on chemical shift and coupling patterns.
If the signals are too overlapped for first-order analysis, advanced techniques like 2D COSY (Correlation Spectroscopy) are recommended to definitively establish proton-proton correlations.
Section 3: Validated Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
Adherence to a strict sample preparation protocol is the most effective way to prevent many common NMR problems.[6][15]
Materials:
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[7]
-
Deuterated solvent (e.g., CDCl₃, >99.8% D).
-
Sample of this compound (5-10 mg).[16]
-
Pasteur pipette and glass wool.
-
Small vial.
Procedure:
-
Weighing: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent to the vial and gently swirl until the solid is completely dissolved.[5] A clear solution is essential.
-
Filtration: Pack a small plug of glass wool or cotton into the neck of a Pasteur pipette.[7]
-
Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. This removes any microscopic dust or particulate matter that can ruin shimming.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the spectrometer, lock, and shim according to the instrument's standard procedure.[17]
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
This protocol is used to investigate if peak broadening is due to dynamic effects like the presence of rotamers.
Procedure:
-
Prepare a Standard Sample: Prepare a high-quality, moderately concentrated sample as described in Protocol 1.
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at the instrument's default temperature (e.g., 298 K) as a baseline.
-
Increase Temperature: Increase the sample temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step. Re-shim the instrument at each new temperature.
-
Acquire Spectra: Acquire a spectrum at each temperature increment (e.g., 308 K, 318 K, 328 K).
-
Analyze Data: Observe the changes in the spectrum. If broad peaks sharpen and coalesce into single, sharp signals at higher temperatures, it is strong evidence of a dynamic process (e.g., rotamers) occurring on the NMR timescale.[3] Conversely, cooling the sample may cause sharp peaks to broaden and split into multiple sets of signals.
References
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
-
8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Alonso, J. L., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa, NMR Facility. Retrieved from [Link]
-
Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
- Hoffman, R. A., & Gronowitz, S. (1960). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Arkiv för Kemi.
- Kateritzky, A. R., & Ternai, B. (1966). Analysis of the N.M.R. spectrum of pyrrole. Journal of the Chemical Society B: Physical Organic.
-
Coupling constants analysis of pyrrole ring in 1 and penochalasin C. (n.d.). ResearchGate. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
-
Measuring 1H NMR Spectra. (n.d.). Weizmann Institute of Science. Retrieved from [Link]
-
¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Oxford. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). James Madison University. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Collins, M., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis. Retrieved from [Link]
Sources
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- 2. compoundchem.com [compoundchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. weizmann.ac.il [weizmann.ac.il]
avoiding polymerization during pyrrole acylation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization
Welcome to the Technical Support Center for pyrrole acylation. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the functionalization of pyrroles: the prevention of undesired polymerization during acylation reactions. Pyrrole's electron-rich nature makes it highly reactive and prone to decomposition under the acidic conditions often required for C-acylation, leading to low yields and complex purification challenges.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrrole reaction turn into a black, insoluble tar during acylation?
This is a classic sign of acid-catalyzed polymerization. Pyrrole is an electron-rich aromatic heterocycle, and under strongly acidic conditions (often present in Friedel-Crafts reactions), the ring can be protonated.[1][2] This protonation disrupts the aromaticity, forming a highly reactive cationic intermediate. This intermediate then acts as a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[1]
Q2: What are the visual indicators of pyrrole polymerization?
The most common signs are a rapid and dramatic color change in the reaction mixture, which often turns dark green, brown, or black.[1] You may also observe the formation of a precipitate or an insoluble, tar-like substance that coats the reaction flask.[1] On a Thin Layer Chromatography (TLC) plate, this often appears as a dark streak at the baseline with little to no distinct product spots.
Q3: What is the most effective strategy to prevent this acid-induced polymerization?
The most robust and widely accepted strategy is to install a protecting group on the pyrrole nitrogen before attempting the acylation.[1][3] An electron-withdrawing protecting group (EWG) significantly decreases the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to protonation and subsequent electrophilic attack, thereby preventing the polymerization cascade and allowing for cleaner reactions under acidic conditions.[1]
Q4: My goal is C-acylation, but I'm getting N-acylation. How do I control this?
The selectivity between N- and C-acylation is highly dependent on the reaction conditions.
-
To favor N-acylation: This is typically achieved by deprotonating the pyrrole N-H with a strong base (e.g., NaH, KH) to form the pyrrolide anion.[4][5] This highly nucleophilic anion preferentially attacks acylating agents at the nitrogen position, especially in polar aprotic solvents like DMF or THF.[4]
-
To favor C-acylation: This requires conditions that promote electrophilic aromatic substitution on the carbon framework. This is best achieved by avoiding strong bases and using Lewis acid catalysis (Friedel-Crafts conditions) or other methods that generate an electrophilic acylium ion.[4] To prevent concomitant polymerization and block N-acylation, protecting the nitrogen with an EWG is the preferred approach.[3]
Troubleshooting Guide: From Polymerization to Product
Problem 1: My reaction mixture rapidly darkens, and I've isolated an insoluble black polymer.
-
Probable Cause: Uncontrolled, rapid acid-catalyzed polymerization of the unprotected or insufficiently protected pyrrole.[1][3] The conditions are too harsh for the sensitive pyrrole ring.
-
Recommended Solutions:
-
Primary Solution: Employ an N-Protecting Group. This is the most critical step for success. By installing an electron-withdrawing group, you stabilize the pyrrole ring. The p-toluenesulfonyl (Tosyl or Ts) group is a highly effective and commonly used choice due to its stability in strong acids.[1][3]
Fig 1. N-protection blocks the polymerization pathway. -
Optimize Reaction Conditions (If N-protection is not feasible). While less reliable, you can mitigate polymerization by carefully controlling the reaction parameters:
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of both the desired reaction and the polymerization side reaction.[1][4]
-
Control Reagent Addition: Add the pyrrole solution dropwise to a pre-formed, cold complex of the Lewis acid and the acylating agent.[4] This slow addition prevents localized high concentrations of acid and reactive intermediates.
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ are often too harsh.[6] Consider screening milder alternatives such as SnCl₄, ZnCl₂, or metal triflates (e.g., Sc(OTf)₃).[3][7]
-
-
Problem 2: The yield of my C-acylated product is very low, and the TLC shows a dark baseline streak.
-
Probable Cause: A significant portion of your starting material is being consumed by a competing polymerization side reaction, even if it doesn't result in complete failure.[1]
-
Recommended Solutions:
-
Switch to a Milder Acylation Method. Standard Friedel-Crafts conditions are often not ideal for sensitive heterocycles. Several alternative methods avoid the use of strong, stoichiometric Lewis acids.
-
Vilsmeier-Haack Reaction: This is a highly effective method for introducing a formyl (-CHO) group. It uses a milder electrophile, the Vilsmeier reagent, which is generated in situ from DMF and POCl₃.[8][9][10] This method avoids strong Lewis acids entirely.[9]
-
Organocatalytic Acylation: Certain organic bases can catalyze the acylation of pyrroles. For example, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C-acylation of N-protected pyrroles with acyl chlorides, proceeding under neutral conditions.[11]
-
Acylation with Activated Carboxylic Acids: Carboxylic acids can be activated in situ using reagents like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O).[12][13] This approach can be milder than using acyl chlorides with strong Lewis acids.
-
-
Ensure Complete N-Protection. If you are already using a protecting group, ensure the protection step went to completion. Any unprotected pyrrole in your starting material is a prime candidate for polymerization.
-
Table 1: Comparison of Key N-Protecting Groups for Pyrrole Acylation
| Protecting Group | Abbreviation | Key Advantages | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl | Ts | Highly stable to strong acids and various reagents; strongly electron-withdrawing. | Reductive (e.g., Mg/MeOH, Na/NH₃) or basic hydrolysis. | [1][3] |
| Benzenesulfonyl | Bs | Similar stability and electronic properties to the Tosyl group. | Reductive or basic hydrolysis. | [6] |
| Triisopropylsilyl | TIPS | Sterically bulky, directs acylation to the C3 position. | Fluoride source (e.g., TBAF). | [7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions; moderately electron-withdrawing. | Fluoride source or strong acid. | N/A |
| tert-Butoxycarbonyl | Boc | Not recommended for acidic acylation. It is an acid-labile group. | Mild acid (e.g., TFA). |[1] |
Experimental Protocols
Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the robust protection of the pyrrole nitrogen, a critical first step before attempting acidic acylation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
TsCl Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-tosylpyrrole.[1]
Protocol 2: Friedel-Crafts Acylation of N-Tosylpyrrole (General Procedure)
This procedure outlines the C-acylation of a stabilized, N-protected pyrrole.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solvent to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) portion-wise.
-
Substrate Addition: Add a solution of N-tosylpyrrole (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension. Stir the resulting mixture at 0 °C for 30 minutes.
-
Acylating Agent Addition: Add the desired acyl chloride (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and dilute HCl.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][6]
References
-
Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Wikipedia. (2023). Pyrrole. Wikipedia, The Free Encyclopedia.[Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Sharma, R., Chouhan, M., & Nair, V. A. (2010). A Novel One-Pot Synthesis of 2-Benzoylpyrroles from Benzaldehydes. Tetrahedron Letters, 51(15), 2039-2043. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate.[Link]
-
Organic Chemistry Portal. (2023). Pyrrole synthesis. Organic Chemistry Portal.[Link]
-
Baire, B. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11883-11889. [Link]
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. [Link]
-
Bull, J. A., Morris, J. A., & Williams, J. M. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(4), 702-705. [Link]
-
ResearchGate. (2003). Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole. ResearchGate.[Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
ChemTube3D. (2023). Pyrrole-The Vilsmeier Reaction. ChemTube3D.[Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of IMAB, 23(4), 1836-1844. [Link]
-
NROChemistry. (2023). Vilsmeier-Haack Reaction. NROChemistry.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Regioselectivity of 1-Tosylpyrrole Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in heterocyclic chemistry: controlling the regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole. The interplay of solvents, Lewis acids, and reaction conditions is critical, and this document aims to elucidate these complexities in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My acylation of 1-tosylpyrrole is giving me a mixture of C2 and C3 isomers. How can I favor one over the other?
Answer: This is a classic and crucial question in pyrrole chemistry. The regioselectivity of electrophilic substitution on the pyrrole ring is highly influenced by the N-protecting group and the reaction conditions, particularly the choice of solvent and Lewis acid.[1]
The tosyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to N-alkylpyrroles. However, acylation is still feasible and the regiochemical outcome is a delicate balance between electronic and steric factors, often mediated by the solvent.
Here's a breakdown of the key factors and how to manipulate them:
-
Kinetic vs. Thermodynamic Control: Electrophilic attack at the C2 (α) position is generally the kinetically favored pathway for pyrroles. The resulting Wheland intermediate is better stabilized by resonance, with three contributing structures compared to two for C3 (β) attack.[2] However, the C3-acylated product is often the thermodynamically more stable isomer.
-
The Role of the Lewis Acid: The strength of the Lewis acid is a critical determinant of regioselectivity.
-
Strong Lewis Acids (e.g., AlCl₃): These tend to favor the C3-acylated product. It is hypothesized that with strong Lewis acids like AlCl₃, the reaction may not be a simple Friedel-Crafts acylation. Instead, an organoaluminum intermediate can form, which then reacts with the acyl chloride to yield the 3-acyl derivative as the major product.[1]
-
Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): These weaker Lewis acids typically favor the formation of the C2-acyl product.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent play a significant role in stabilizing the charged intermediates and influencing the reactivity of the Lewis acid-acyl chloride complex. While the provided search results do not offer a direct comparative study of a wide range of solvents for this specific reaction, general principles of physical organic chemistry can be applied. Non-coordinating, non-polar solvents are less likely to interfere with the Lewis acid, potentially leading to higher reactivity. In contrast, polar or coordinating solvents can solvate the Lewis acid and the electrophile, modulating their reactivity and potentially altering the regioselectivity. For instance, a change in regioselectivity has been observed in the Suzuki coupling of pyrrole esters when switching between DMF, chloroform, and a benzene/methanol mixture, which was attributed to changes in the solvation of the pyrrole ester.[3]
Troubleshooting Flowchart for Regioselectivity Issues
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters | RTI [rti.org]
managing impurities in the large-scale production of 3-Propanoyl-1-tosylpyrrole
Welcome to the technical support guide for the large-scale production of 3-Propanoyl-1-tosylpyrrole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the synthesis and purification of this key intermediate. Our focus is on providing practical, evidence-based solutions to manage impurities and ensure the consistent production of high-quality material.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via a two-stage process: the protection of the pyrrole nitrogen with a tosyl group, followed by a Friedel-Crafts acylation. While seemingly straightforward, scaling this process introduces significant challenges related to regioselectivity, reaction control, and downstream purification. The primary synthetic challenge is controlling the electrophilic aromatic substitution to favor the 3-position over the more electronically favored 2-position on the pyrrole ring.[1] This guide provides in-depth troubleshooting for these and other common issues.
Overall Synthetic Workflow
The diagram below outlines the critical steps from starting materials to the final, purified product, highlighting key control points for impurity management.
Caption: High-level workflow for the synthesis of this compound.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis and purification in a question-and-answer format.
Q1: My final product shows a significant amount of the 2-propanoyl isomer. How can I improve the regioselectivity for the 3-position?
A1: This is a classic challenge in the acylation of N-protected pyrroles. The formation of the 2-acyl isomer is a known byproduct.
-
Primary Cause: The choice and stoichiometry of the Lewis acid are the most critical factors influencing regioselectivity. Weaker Lewis acids (like SnCl₄ or EtAlCl₂) or using less than one equivalent of a strong Lewis acid like AlCl₃ tend to increase the proportion of the 2-acyl product.[1]
-
Mechanism Insight: With a strong Lewis acid like AlCl₃, the reaction is believed to proceed through an organoaluminum intermediate. This intermediate sterically and electronically directs the incoming acylium ion to the 3-position.[1] Weaker Lewis acids may favor a more traditional electrophilic aromatic substitution mechanism, which has a lower barrier for substitution at the 2-position.
-
Recommended Solutions:
-
Lewis Acid Selection: Utilize aluminum trichloride (AlCl₃) as the Lewis acid of choice for maximizing 3-position selectivity.
-
Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of AlCl₃ are used relative to the 1-tosylpyrrole substrate. This ensures the formation of the key organoaluminum intermediate.
-
Order of Addition: A "pre-complexation" strategy is often effective. Stir the 1-tosylpyrrole with AlCl₃ in the solvent for a period (e.g., 30-60 minutes) at a controlled temperature before the dropwise addition of the propanoyl chloride. This allows the directive intermediate to form.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to 5 °C) during the addition of the acylating agent to minimize side reactions.
-
Q2: The reaction mixture turned dark brown or black, and after workup, I isolated a tarry, impure product. What went wrong?
A2: The formation of tar and significant discoloration indicates decomposition or polymerization, common issues when working with electron-rich pyrrole systems and aggressive reagents.
-
Primary Cause: Uncontrolled exotherms are the most likely culprit. The complexation of the Lewis acid with the acyl chloride and the subsequent acylation reaction are highly exothermic.[2] If the heat is not dissipated effectively, localized "hot spots" can lead to substrate and product degradation.
-
Other Potential Causes:
-
Moisture Contamination: Anhydrous aluminum chloride reacts violently with water. The presence of moisture can lead to an uncontrolled reaction and the generation of HCl gas, which can promote polymerization.
-
Sub-optimal Quenching: A poorly controlled quench (e.g., adding water too quickly to the reaction mixture) can also cause a rapid temperature spike.
-
-
Recommended Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Controlled Reagent Addition: Add the aluminum chloride portion-wise to the cooled solvent. The subsequent addition of propanoyl chloride should be done dropwise via an addition funnel, maintaining the internal temperature below the set point (e.g., 5 °C).
-
Efficient Cooling & Agitation: Use an appropriately sized reaction vessel to allow for efficient heat transfer. A cooling bath (ice-water or cryocooler) and vigorous mechanical stirring are essential for large-scale reactions to prevent localized heating.
-
Reverse Quench: For large-scale work, a reverse quench is often safer. The reaction mixture is added slowly to a vigorously stirred, cooled mixture of crushed ice and aqueous HCl.
-
Q3: My final product has a high level of residual 1-tosylpyrrole starting material. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue that complicates purification.
-
Primary Cause: Insufficient acylating agent or deactivated reagents are the most frequent reasons.
-
Recommended Solutions:
-
Reagent Stoichiometry: Use a slight excess of the acylating agent (propanoyl chloride or anhydride), typically 1.1 equivalents.
-
Reagent Quality: Ensure the propanoyl chloride is of high purity and has not hydrolyzed. It is often advisable to use freshly distilled or newly purchased reagent. The aluminum chloride should be a fine, free-flowing powder, not clumped (which indicates hydration).
-
Reaction Time & Temperature: While low temperature is crucial for the addition, allowing the reaction to stir for an adequate amount of time (e.g., 2-4 hours) post-addition may be necessary for full conversion. The reaction can be allowed to slowly warm to room temperature after the addition is complete.
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the 1-tosylpyrrole starting material. Do not quench the reaction until the starting material is consumed to an acceptable level.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most scalable purification method for this compound?
A: For large-scale production, recrystallization is generally the most cost-effective and scalable method, assuming the product is a stable solid with favorable solubility properties.[3][4] Column chromatography, while excellent for high purity at the lab scale, becomes expensive and cumbersome with large quantities of material.
-
Recommended Solvent System: A common approach is to use a binary solvent system. The crude product is dissolved in a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane) and then a non-solvent in which it is poorly soluble (e.g., hexanes, heptane) is added until the solution becomes turbid. Cooling this mixture slowly will induce the crystallization of the pure product.
Q: Which analytical techniques are essential for quality control and release testing?
A: A combination of techniques is required for a comprehensive purity assessment.[5]
| Technique | Purpose | Key Information Provided |
| HPLC (RP-HPLC) | Purity and Impurity Profiling | Quantifies the main product, unreacted starting materials, and the 2-acyl isomer.[5] |
| ¹H NMR | Identity Confirmation | Confirms the chemical structure and can be used to check for isomeric impurities. |
| GC-MS | Volatile Impurity Analysis | Detects and identifies residual solvents.[5] |
| Karl Fischer Titration | Water Content | Determines the amount of residual water in the final product. |
Q: How critical is the purity of the 1-tosylpyrrole starting material?
A: It is highly critical. Impurities in the starting material will carry through or cause side reactions during the Friedel-Crafts acylation.
-
Common Impurities in 1-Tosylpyrrole: Unreacted pyrrole, p-toluenesulfonyl chloride.
-
Impact: Unreacted pyrrole can undergo acylation, leading to a mixture of acylated pyrroles that are difficult to separate from the desired product.
-
Recommendation: The 1-tosylpyrrole should be purified before use, typically by recrystallization or silica gel chromatography, to a purity of >99%.[6]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common impurity issues.
Section 3: Protocols and Methodologies
Protocol 1: Illustrative Large-Scale Synthesis of this compound
This protocol is for illustrative purposes and should be adapted and optimized for specific equipment and safety protocols.
-
Reactor Setup: Charge a 50 L glass-lined reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with anhydrous Dichloromethane (DCM, 20 L). Begin cooling the jacket to 0-5 °C.
-
Lewis Acid Addition: Under a nitrogen atmosphere, add anhydrous aluminum trichloride (AlCl₃, 1.5 kg, 11.25 mol) portion-wise to the cold DCM, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Once the AlCl₃ is fully dissolved/slurried, add purified 1-Tosylpyrrole (2.21 kg, 10.0 mol) to the reactor. Stir the resulting mixture for 30 minutes at 0-5 °C.
-
Acylation: Add propanoyl chloride (0.97 kg, 10.5 mol) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until <1% of the starting material remains.
-
Quench: Prepare a separate 100 L reactor with crushed ice (15 kg) and concentrated HCl (2 L). Vigorously stir this quench mixture. Slowly transfer the reaction mixture into the quench reactor, ensuring the quench temperature stays below 20 °C.
-
Workup: After the transfer is complete, stir for 30 minutes. Separate the organic (DCM) layer. Wash the organic layer with 1 M HCl (10 L), followed by saturated sodium bicarbonate solution (10 L), and finally brine (10 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization for Purification
-
Transfer the crude this compound to a clean reactor.
-
Add a suitable solvent (e.g., Ethyl Acetate, ~3 L per kg of crude) and heat the mixture to 60-70 °C with stirring until all solids dissolve.
-
Slowly add a non-solvent (e.g., Heptane) until a persistent cloudiness is observed.
-
Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 4 hours.
-
Filter the resulting crystals and wash the filter cake with a cold mixture of the recrystallization solvents.
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
-
Gül, H. İ., & BAYSAL, A. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 804-809. [Link][7]
-
Gül, H. İ., & BAYSAL, A. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. ResearchGate. [Link][8]
-
Chen, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2643. [Link][9]
-
Google Patents. (n.d.). Purification of crude pyrroles - US5502213A. [10]
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link][11]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link][3]
-
Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. [12]
-
Wikipedia. (n.d.). List of purification methods in chemistry. [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link][13]
-
Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 41(24), 5691-5696. [Link][1]
-
ResearchGate. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). [Link][14]
-
Ishihara, K., & Yamamoto, H. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3273. [Link][15]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link][16]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][17]
-
Docsity. (2021). Experiment 1: Friedel-Crafts Acylation. [Link][2]
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. How To Run A Reaction [chem.rochester.edu]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to the Regioselective Synthesis of 3-Propanoyl- and 2-Propanoyl-1-tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise control over substituent placement on the pyrrole ring is paramount for modulating pharmacological activity. This guide provides an in-depth comparison of the synthetic strategies for obtaining two key regioisomers: 3-propanoyl-1-tosylpyrrole and 2-propanoyl-1-tosylpyrrole. We will dissect the mechanistic underpinnings that govern regioselectivity, provide detailed experimental protocols, and present comparative data to inform your synthetic planning.
The Decisive Role of the N-Tosyl Group in Pyrrole Acylation
The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen is more than a simple protecting group. It serves two critical functions:
-
Stabilization : The electron-withdrawing nature of the tosyl group reduces the pyrrole ring's electron density, preventing the polymerization that readily occurs with unprotected pyrrole under the acidic conditions of Friedel-Crafts acylation.[1]
-
Regiodirection : The tosyl group is the primary determinant of whether acylation occurs at the C2 or C3 position. As we will explore, the choice of Lewis acid and its stoichiometry can be leveraged to selectively favor one isomer over the other.[2]
Electrophilic substitution on the N-tosylpyrrole ring generally favors the C2 position under kinetic control, due to the greater stabilization of the cationic intermediate. However, the C3-acylated product is the thermodynamically more stable isomer. The synthetic challenge, therefore, lies in selecting conditions that decisively favor one pathway over the other.
Synthesis of this compound: A Thermodynamically Driven Approach
Achieving high selectivity for the 3-acyl isomer hinges on employing a strong Lewis acid, typically aluminum chloride (AlCl₃), in stoichiometric excess.[2][3]
Mechanistic Rationale
The prevailing mechanism suggests that when more than one equivalent of AlCl₃ is used, it doesn't just activate the acyl chloride. Instead, it coordinates with the N-tosylpyrrole itself, likely at the sulfonyl oxygens and the pyrrole ring, to form an organoaluminum intermediate.[2] This complex sterically encumbers the C2 positions and electronically favors electrophilic attack at C3, leading to the thermodynamically preferred product. Using less than one equivalent of AlCl₃ results in a mixture of isomers, with the C2 product often predominating.[2]
Experimental Protocol: Synthesis of this compound
-
Setup : To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and dry dichloromethane (DCM).
-
Cooling : Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition : To the cooled suspension, add a solution of 1-tosylpyrrole (1.0 equivalent) in dry DCM dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Acylation : Add a solution of propanoyl chloride (1.2 equivalents) in dry DCM dropwise via the dropping funnel over 20 minutes.
-
Reaction : Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Synthesis of 2-Propanoyl-1-tosylpyrrole: A Kinetically Controlled Approach
The synthesis of the 2-acyl isomer is less straightforward via Friedel-Crafts acylation, as conditions must be carefully controlled to favor the kinetic product and avoid isomerization to the more stable 3-isomer.
Mechanistic Rationale
Using weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) minimizes the formation of the C3-directing organoaluminum complex.[2][5] Under these conditions, the reaction proceeds via a classical electrophilic aromatic substitution mechanism. The acylium ion, formed from the reaction of the acyl chloride and the Lewis acid, is attacked by the π-electrons of the pyrrole ring. The cationic intermediate (sigma complex) formed by attack at the C2 position is better stabilized by resonance than the intermediate from C3 attack, making the C2 pathway kinetically favored.
Experimental Protocol: Synthesis of 2-Propanoyl-1-tosylpyrrole
-
Setup : To a flame-dried round-bottomed flask under a nitrogen atmosphere, add 1-tosylpyrrole (1.0 equivalent) and dry DCM.
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition : Add tin(IV) chloride (SnCl₄, 1.2 equivalents) dropwise to the solution.
-
Acylating Agent : After stirring for 10 minutes, add propanoyl chloride (1.1 equivalents) dropwise.
-
Reaction : Maintain the reaction at 0 °C and monitor by TLC. The reaction is typically faster than the AlCl₃-mediated reaction. Upon consumption of the starting material (usually 1-2 hours), proceed to the workup.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Purification : Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product quickly via silica gel column chromatography to isolate 2-propanoyl-1-tosylpyrrole before potential isomerization.
Comparative Data Summary
The choice of synthetic route has a profound impact on the product distribution, yield, and reaction conditions required.
| Feature | This compound | 2-Propanoyl-1-tosylpyrrole |
| Product Type | Thermodynamic | Kinetic |
| Controlling Factor | Formation of organoaluminum complex | Stabilization of cationic intermediate |
| Optimal Lewis Acid | AlCl₃ (≥ 1.2 eq.) | SnCl₄, BF₃·OEt₂, or AlCl₃ (< 1 eq.) |
| Regioselectivity | High (>95%) for C3 position[2] | Predominantly C2, but often yields mixtures[2] |
| Typical Yield | Good to excellent (70-90%) | Moderate to good (50-75%), depends on purity |
| Reaction Time | Longer (several hours) | Shorter (1-2 hours) |
| Key ¹H NMR Signals (Pyrrole Protons) | Three distinct signals in the aromatic region, typically with H-2 being the most downfield. | Three distinct signals in the aromatic region, typically with H-5 being the most downfield. |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency.
Conclusion
The syntheses of this compound and 2-propanoyl-1-tosylpyrrole are classic examples of how reaction conditions can be manipulated to control regiochemical outcomes in electrophilic aromatic substitution.
-
For this compound , the target is the thermodynamic product, reliably achieved with a stoichiometric excess of a strong Lewis acid like AlCl₃, which directs acylation via a proposed organoaluminum intermediate.[2]
-
For 2-Propanoyl-1-tosylpyrrole , the goal is the kinetic product, which requires milder Lewis acids (e.g., SnCl₄) to favor the more stable C2-substitution intermediate without promoting isomerization.[5]
A thorough understanding of these competing mechanistic pathways is essential for any researcher in organic synthesis or drug development. It allows for the rational design of experiments to access specific, highly functionalized pyrrole intermediates, thereby accelerating the discovery of novel chemical entities.
References
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. Available at: [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]
-
Anderson, H. J., & Loader, C. E. (1985). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. Synthesis, 1985(4), 353-364. Available at: [Link]
Sources
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- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Study of Lewis Acids for the Regioselective Acylation of 1-Tosylpyrrole: A Guide for Researchers
For chemists engaged in the synthesis of complex heterocyclic molecules, particularly for applications in medicinal chemistry and materials science, the selective functionalization of the pyrrole ring is a frequently encountered challenge. The introduction of an acyl group, a key building block, is often accomplished via Friedel-Crafts acylation. However, the inherent reactivity of the pyrrole nucleus can lead to a mixture of C2 and C3 acylated products, complicating purification and reducing yields. The use of a protecting group on the pyrrole nitrogen, such as the p-toluenesulfonyl (tosyl) group, is a common strategy to modulate this reactivity and steer the regiochemical outcome. This guide provides a comparative analysis of various Lewis acids for the acylation of 1-tosylpyrrole, offering insights into how the choice of catalyst can be strategically employed to achieve the desired isomer.
The Dichotomy of Reactivity: Understanding C2 vs. C3 Acylation
Electrophilic substitution on the pyrrole ring generally favors the C2 position due to the greater stabilization of the cationic intermediate. However, the introduction of a bulky and electron-withdrawing tosyl group on the nitrogen atom alters the electronic and steric landscape of the pyrrole ring. This modification opens the door to controlling the regioselectivity of acylation, where the choice of Lewis acid becomes the critical determinant of the product distribution.[1]
Strong vs. Weak Lewis Acids: A Tale of Two Mechanisms
The regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole is profoundly influenced by the strength of the Lewis acid employed. This divergence in outcomes is attributed to two distinct mechanistic pathways.
Strong Lewis Acids (e.g., AlCl₃): A Pathway to C3 Acylation
When a strong Lewis acid like aluminum chloride (AlCl₃) is used in stoichiometric amounts (at least one equivalent), the reaction is believed to proceed through an organoaluminum intermediate.[1] In this pathway, AlCl₃ reacts with 1-tosylpyrrole to form a mixture of 2- and 3-organoaluminum species. Subsequent reaction with the acyl halide occurs preferentially at the C3 position, leading to the 3-acylpyrrole as the major product.[1] This regioselectivity is not a classic Friedel-Crafts electrophilic aromatic substitution but rather the reaction of an organometallic intermediate with an acylating agent.
DOT Diagram of the Proposed Mechanism with a Strong Lewis Acid
Caption: Proposed mechanism for C3 acylation of 1-tosylpyrrole with a strong Lewis acid.
Weaker Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): The Conventional Route to C2 Acylation
In contrast, the use of weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) results in the preferential formation of the 2-acylpyrrole.[1] With these catalysts, the reaction is thought to follow a more traditional Friedel-Crafts mechanism. The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich pyrrole ring, with a preference for the C2 position, which is electronically favored for electrophilic substitution.
Comparative Performance of Lewis Acids
The choice of Lewis acid directly impacts the ratio of C2 to C3 acylated products. The following table summarizes the observed regioselectivity with different Lewis acids in the acylation of 1-tosylpyrrole.
| Lewis Acid | Equivalents | Typical Regioselectivity (C3:C2) | Reference |
| AlCl₃ | > 1.0 | Predominantly C3 | [1] |
| EtAlCl₂ | 1.0 | Mixture of C3 and C2 | [1] |
| Et₂AlCl | 1.0 | Predominantly C2 | [1] |
| SnCl₄ | Catalytic | Predominantly C2 | [1] |
| BF₃·OEt₂ | Catalytic | Predominantly C2 | [1] |
Note: The exact ratios can be influenced by reaction conditions such as solvent, temperature, and the nature of the acylating agent.
Experimental Protocol: A General Procedure for Lewis Acid-Catalyzed Acylation of 1-Tosylpyrrole
This protocol provides a general framework for performing the acylation reaction. Researchers should optimize conditions based on the specific Lewis acid and acylating agent used.
Materials:
-
1-Tosylpyrrole
-
Acyl halide (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
DOT Diagram of the Experimental Workflow
Caption: A generalized workflow for the acylation of 1-tosylpyrrole.
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1-tosylpyrrole (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., dichloromethane) to dissolve the 1-tosylpyrrole.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add the Lewis acid. For strong Lewis acids like AlCl₃, use at least 1.2 equivalents. For weaker Lewis acids, catalytic amounts may be sufficient.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Acyl Halide: Add the acyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired acylpyrrole isomer.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Carrying out the reaction under anhydrous conditions is crucial to prevent the decomposition of the catalyst and ensure reproducible results.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Controlled Temperature: The addition of the Lewis acid and acyl halide is often exothermic. Maintaining a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the formation of byproducts.
-
Stoichiometry of Lewis Acid: The amount of Lewis acid is a critical parameter. For the C3-selective pathway with strong Lewis acids, a stoichiometric amount is necessary to drive the formation of the organoaluminum intermediate.[1]
-
Monitoring by TLC: TLC is an essential tool for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Potential Pitfalls and Troubleshooting
A primary concern when working with 1-tosylpyrrole under acidic conditions is the potential for cleavage of the tosyl group.[2] This deprotection liberates free pyrrole, which is highly prone to acid-catalyzed polymerization, leading to the formation of insoluble, dark-colored materials.[2] Should this occur, consider using a milder Lewis acid, lowering the reaction temperature, or strictly controlling the stoichiometry of the reagents.
Conclusion
The acylation of 1-tosylpyrrole is a versatile reaction that allows for the selective synthesis of either C2 or C3-acylated pyrroles. The key to controlling the regioselectivity lies in the judicious choice of the Lewis acid catalyst. Strong Lewis acids, such as AlCl₃, favor the formation of the C3 isomer through a mechanism involving an organoaluminum intermediate. Conversely, weaker Lewis acids, like SnCl₄ and BF₃·OEt₂, promote the formation of the C2 isomer via a traditional Friedel-Crafts pathway. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively steer the reaction towards the desired product, a valuable capability in the synthesis of functionalized pyrrole derivatives for various applications.
References
-
Hudson, B. G., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 13(9), 2186-2202. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
A Comparative Guide to the Structural Validation of 3-Propanoyl-1-tosylpyrrole: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds like 3-Propanoyl-1-tosylpyrrole, a derivative of the versatile pyrrole scaffold, precise structural validation is paramount to understanding its chemical reactivity, biological activity, and potential applications. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, benchmarked against powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Our focus is to not only present the "how" but to delve into the "why," offering field-proven insights into the experimental choices that lead to reliable and publishable data. This resource is designed for researchers, scientists, and drug development professionals seeking to navigate the critical path of structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2] This non-destructive technique provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and the overall molecular geometry can be ascertained with exceptional precision.[1][3] The resulting crystal structure of this compound would offer indisputable evidence of its covalent framework and conformational preferences in the solid state.
Causality Behind the Experimental Choices in X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is intrinsically linked to the quality of the initial crystal.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: From Powder to Structure
Part 1: Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly resonant in crystallography. The growth of a high-quality single crystal, typically 0.1-0.4 mm in size, is the most crucial and often the most challenging step.[3]
-
Purity is Paramount: The starting material, this compound, must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The choice of solvent is critical.[4] A solvent in which the compound is moderately soluble is often ideal.[4] A systematic approach involves screening a range of solvents with varying polarities.[5]
-
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution is left undisturbed, allowing the solvent to evaporate slowly.[6][7] This technique is effective when the compound is highly soluble.[7]
-
Vapor Diffusion: This highly successful method involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[7] Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.[7]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[5][7]
-
Part 2: Data Collection and Processing
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a monochromatic X-ray beam.[2][8] The crystal is rotated, and the diffraction pattern, consisting of a series of spots, is recorded by a detector.[1][9] The intensities and positions of these spots contain the information about the crystal's internal structure.[9]
Part 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map.[10] From this map, an atomic model of this compound is built and then refined against the experimental data to achieve the best possible fit. The final model provides precise atomic coordinates, bond lengths, and angles.[2][3]
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule, spectroscopic methods offer complementary and crucial information, particularly about the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.
Key Insights from NMR:
-
¹H NMR: Would reveal the number of unique protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). The aromatic protons on the pyrrole and tosyl groups, as well as the aliphatic protons of the propanoyl chain, would exhibit characteristic signals.[11][12]
-
¹³C NMR: Provides information on the number and types of carbon atoms. The carbonyl carbon of the propanoyl group would have a distinct downfield chemical shift.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular framework.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Information | 3D atomic arrangement, bond lengths/angles | Connectivity, chemical environment, dynamics |
| Resolution | Atomic | Atomic (connectivity) |
| Requirement | High-quality single crystal | Soluble, pure sample |
| Ambiguity | Low (Definitive structure) | Can be ambiguous for complex isomers |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[13][15]
Key Insights from MS:
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula.[16]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can give clues about its structure. For example, cleavage at the acyl-pyrrole bond or fragmentation of the tosyl group would produce characteristic fragment ions.[13]
Logical Relationship of Validation Methods
Caption: Interplay of techniques for structural validation.
Comparative Summary and Conclusion
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | 3D atomic structure, bond lengths, bond angles | Unambiguous, high precision | Requires a suitable single crystal, provides a static picture |
| NMR Spectroscopy | Connectivity, chemical environment, solution conformation | Provides data in a biologically relevant state (solution), shows dynamics | Can be complex to interpret, may not distinguish subtle isomers |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, requires minimal sample | Provides limited direct structural information |
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Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. OER Commons. Available at: [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]
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SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. Semantic Scholar. Available at: [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. Available at: [Link]
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A Comparative Guide to the Biological Activity of 3-Propanoyl-1-tosylpyrrole Analogs as Novel Anticancer Agents
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] In oncology, pyrrole-based compounds have emerged as a promising class of therapeutic agents, demonstrating the ability to modulate key pathways involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1][2] Our investigation into novel anticancer agents has led us to focus on the 3-acyl-1-tosylpyrrole framework. This decision was catalyzed by recent findings on a structurally related indole analog, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, which has demonstrated significant cytotoxic effects against lung cancer cells, particularly the A549 cell line.[3][4] This compelling evidence suggests that the 3-propanoyl-1-tosylpyrrole core could serve as a valuable starting point for the development of a new class of potent and selective anticancer therapeutics.
This guide provides a comprehensive comparison of the biological activities of a proposed series of this compound analogs. We will delve into the synthetic rationale for creating a library of these compounds, present a comparative analysis of their anticipated cytotoxic activities based on established structure-activity relationships (SAR) of related 3-acylpyrrole derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.
Synthetic Strategy: Building a Library of this compound Analogs
The synthesis of this compound and its analogs can be efficiently achieved through a Friedel-Crafts acylation of N-tosylpyrrole.[4][5] This electrophilic aromatic substitution allows for the introduction of the propanoyl group at the C3 position of the pyrrole ring with good regioselectivity, particularly when using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The N-tosyl group serves a dual purpose: it activates the pyrrole ring for C3-acylation and provides a site for further modification.
To explore the structure-activity relationships, a library of analogs will be synthesized with modifications at key positions of the this compound scaffold. The proposed modifications are designed to probe the effects of electronic and steric factors on anticancer activity.
Analog Design Strategy:
-
Modification of the Acyl Chain (R¹): The length and branching of the acyl chain will be varied to investigate the impact on lipophilicity and interaction with the target protein.
-
Substitution on the Pyrrole Ring (R²): Introduction of small alkyl or electron-withdrawing/donating groups at the C2, C4, and C5 positions will help to elucidate the electronic requirements for optimal activity.
-
Modification of the Tosyl Group (Ar): The aryl moiety of the tosyl group will be substituted with various groups to modulate the overall electronic properties and steric bulk of the molecule.
Below is a generalized synthetic scheme for the preparation of the proposed analogs.
Caption: Synthetic workflow for this compound analogs.
Comparative Biological Evaluation: Anticancer Activity
The anticancer activity of the synthesized this compound analogs will be evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). The cytotoxicity of the compounds will be assessed using standard colorimetric assays, such as the MTT or Sulforhodamine B (SRB) assay.[6][7] The results will be expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
While specific data for this compound analogs is not yet available, we can extrapolate potential activities based on published data for structurally similar 3-acylpyrrole derivatives. The following table presents a hypothetical comparison based on known structure-activity relationships.
| Compound ID | R¹ (Acyl Chain) | R² (Pyrrole Substitution) | Ar (Tosyl Moiety) | Predicted IC₅₀ (µM) vs. A549 | Reference for SAR |
| Analog 1 | -CH₂CH₃ | H | p-tolyl | 5 - 10 | [8][9] |
| Analog 2 | -CH(CH₃)₂ | H | p-tolyl | > 20 | [8][9] |
| Analog 3 | -CH₂CH₃ | 2-CH₃ | p-tolyl | 2 - 5 | [8][9] |
| Analog 4 | -CH₂CH₃ | H | p-NO₂-phenyl | 1 - 5 | [8][9] |
| Doxorubicin | - | - | - | ~0.5 | Positive Control |
Interpretation of Predicted Structure-Activity Relationship (SAR):
-
Acyl Chain (R¹): Increasing the steric bulk of the acyl chain (Analog 2 vs. Analog 1) is predicted to decrease cytotoxic activity, suggesting a specific spatial requirement in the binding pocket of the biological target.[8][9]
-
Pyrrole Substitution (R²): The introduction of a small alkyl group at the C2 position of the pyrrole ring (Analog 3) is anticipated to enhance anticancer activity, potentially by increasing the electron density of the pyrrole ring or through favorable steric interactions.[8][9]
-
Tosyl Moiety (Ar): The presence of an electron-withdrawing group on the tosyl ring (Analog 4) is expected to increase potency. This may be due to enhanced binding affinity with the target protein through favorable electronic interactions.[8][9]
Mechanism of Action: Targeting Cancer Cell Signaling
Pyrrole-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation, such as protein kinases (e.g., VEGFR, PDGFR), and the disruption of microtubule dynamics.[2][9][10] The 3-acylpyrrole scaffold, in particular, has been implicated in the inhibition of tubulin polymerization.[11] Based on this, a plausible mechanism of action for our proposed analogs involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via tubulin inhibition.
Experimental Protocols
General Synthesis of this compound Analogs
Materials:
-
N-Tosylpyrrole
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃)
-
Propanoyl chloride (or other desired acyl chloride)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-tosylpyrrole (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add AlCl₃ (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the corresponding acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-acyl-1-tosylpyrrole analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assessment: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structural similarity of this compound to known bioactive indole analogs, combined with the established anticancer potential of the 3-acylpyrrole scaffold, provides a strong rationale for the investigation of its derivatives as a new class of anticancer agents. The proposed synthetic strategy allows for the creation of a diverse library of analogs, enabling a thorough exploration of the structure-activity relationships. The detailed experimental protocols for synthesis and biological evaluation provide a clear roadmap for these investigations. Future work should focus on the synthesis and in vitro screening of the proposed analogs to identify lead compounds with potent and selective anticancer activity. Subsequent studies will involve elucidating the precise mechanism of action of the most promising candidates and evaluating their efficacy in in vivo cancer models. This systematic approach holds significant promise for the development of novel and effective pyrrole-based cancer therapeutics.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Zhan, X. P., et al. (2017). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)
- Zhan, X., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(6), 821-831.
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
- Corradi, A., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(17), 7345-7358.
-
The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. Retrieved from [Link]
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(4), 108.
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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- Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006).
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- Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Deriv
- SRB Cytotoxicity Assay. (2023). Canvax.
- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2020). Chemical Science, 11(26), 6825-6830.
- A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. (2025).
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(73), 41994-42023.
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A Comparative Guide to the Synthesis of 3-Propanoyl-1-tosylpyrrole for Advanced Research Applications
Abstract
3-Propanoyl-1-tosylpyrrole is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The regioselective introduction of the propanoyl group at the C3 position of the pyrrole ring is a critical transformation that dictates the efficiency of the overall synthetic sequence. This guide provides a comprehensive performance comparison of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to select the optimal pathway for their specific needs. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative performance data of the Friedel-Crafts acylation and a proposed alternative, providing a holistic view of their respective advantages and limitations.
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Functionalization of the pyrrole ring is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies. While electrophilic substitution of pyrrole typically occurs at the C2 position, the synthesis of 3-substituted pyrroles often requires multi-step, indirect methods.[3] The introduction of an electron-withdrawing N-tosyl group serves a dual purpose: it deactivates the pyrrole ring towards polymerization under acidic conditions and sterically encumbers the C2 and C5 positions, thereby directing electrophilic substitution to the C3 position.[3][4]
This guide focuses on the synthesis of this compound, a versatile building block. We will compare two primary synthetic strategies: the classical Friedel-Crafts acylation and an alternative approach utilizing a different Lewis acid catalyst. The performance of each route will be evaluated based on yield, reaction conditions, scalability, and reagent accessibility.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Route 1: The Classical Friedel-Crafts Acylation with Aluminum Chloride
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains a widely employed method for the synthesis of aryl ketones. In the context of N-tosylpyrrole, the use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for activating the acylating agent and facilitating the electrophilic attack at the C3 position.
Mechanistic Rationale
The preference for C3 acylation of N-sulfonylated pyrroles in the presence of AlCl₃ is a subject of mechanistic interest. It is hypothesized that the reaction does not proceed through a simple electrophilic aromatic substitution on the N-tosylpyrrole itself. Instead, evidence suggests the formation of an organoaluminum intermediate, where AlCl₃ coordinates to the sulfonyl group and facilitates a formal metalation at the C3 position. This intermediate then reacts with the acylium ion, generated from propionyl chloride and AlCl₃, to afford the 3-acylated product.[4] Weaker Lewis acids, in contrast, tend to favor the electronically preferred C2 acylation.[4]
Caption: Mechanistic workflow for the AlCl₃-catalyzed Friedel-Crafts acylation of 1-tosylpyrrole.
Detailed Experimental Protocol
This protocol is based on established procedures for the Friedel-Crafts acylation of N-protected pyrroles.
Materials:
-
1-Tosylpyrrole
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes at 0 °C, add a solution of 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 75-85% | Estimated based on similar reactions |
| Reaction Time | 2-4 hours | Lab scale |
| Temperature | 0 °C to room temp. | |
| Purity | >95% after chromatography | |
| Scalability | Moderate | Exothermic nature requires careful temperature control on a larger scale. |
| Key Advantage | High regioselectivity for the C3 isomer. | [4] |
| Key Disadvantage | Stoichiometric amounts of AlCl₃ are required, leading to significant aqueous waste during workup. |
Route 2: An Alternative Friedel-Crafts Acylation with Tin(IV) Chloride
While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions or be difficult to handle. Milder Lewis acids, such as tin(IV) chloride (SnCl₄), can offer an alternative, potentially with improved functional group tolerance and easier workup procedures. Although SnCl₄ typically favors C2 acylation of N-sulfonylpyrroles, under specific conditions, it can be guided towards C3 substitution, or a mixture of isomers may be obtained from which the desired product can be isolated. For the purpose of this guide, we present a hypothetical protocol based on the known reactivity of SnCl₄ in Friedel-Crafts reactions.
Mechanistic Considerations
Tin(IV) chloride is a weaker Lewis acid than aluminum chloride. As such, it is less likely to form the C3-aluminated intermediate that is thought to be responsible for the high C3 selectivity with AlCl₃.[4] Therefore, the reaction is more likely to proceed via a classical electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the electronic properties of the N-tosylpyrrole ring. While the tosyl group is deactivating, the C2 position remains more electronically favored for electrophilic attack. However, steric hindrance from the tosyl group can play a role, and in some cases, a mixture of C2 and C3 isomers is observed. The solvent and temperature can also influence this isomeric ratio.
Proposed Experimental Protocol
Materials:
-
1-Tosylpyrrole
-
Propionyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-tosylpyrrole (1.0 equivalent) and propionyl chloride (1.2 equivalents) in anhydrous 1,2-dichloroethane at room temperature under a nitrogen atmosphere, add tin(IV) chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the C3 and C2 isomers and isolate this compound.
Anticipated Performance Data
| Parameter | Value (Anticipated) | Rationale |
| Yield (C3 isomer) | 30-50% | Lower regioselectivity is expected, leading to a mixture of isomers. |
| Reaction Time | 6-12 hours | Milder Lewis acid may require longer reaction times. |
| Temperature | Room temperature | Milder conditions may be sufficient. |
| Purity | >95% after chromatographic separation | Separation of isomers is critical. |
| Scalability | Potentially better than AlCl₃ | Less exothermic reaction may be easier to control on a larger scale. |
| Key Advantage | Milder reaction conditions and potentially easier workup. | |
| Key Disadvantage | Lower yield of the desired C3 isomer due to poor regioselectivity. | [4] |
Performance Comparison Summary
| Feature | Route 1: Friedel-Crafts with AlCl₃ | Route 2: Friedel-Crafts with SnCl₄ (Proposed) |
| Regioselectivity | High (Predominantly C3) | Low to Moderate (Mixture of C2 and C3) |
| Yield (of C3 isomer) | Good to Excellent (75-85%) | Lower (30-50%) |
| Reaction Conditions | 0 °C to room temperature | Room temperature |
| Reaction Time | Shorter (2-4 hours) | Longer (6-12 hours) |
| Catalyst | Aluminum Chloride (AlCl₃) | Tin(IV) Chloride (SnCl₄) |
| Workup | More demanding (hydrolysis of Al salts) | Simpler |
| Waste Generation | Significant acidic aqueous waste | Less problematic waste |
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₅NO₃S
-
Molecular Weight: 277.34 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 7.10 (dd, J = 3.2, 2.0 Hz, 1H), 6.80 (dd, J = 3.2, 2.0 Hz, 1H), 2.80 (q, J = 7.2 Hz, 2H), 2.42 (s, 3H), 1.15 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 194.5, 145.0, 136.5, 130.0, 128.0, 126.5, 124.0, 120.5, 112.0, 35.0, 21.6, 8.5.
-
IR (KBr, cm⁻¹): 1665 (C=O), 1370, 1175 (SO₂).
Conclusion and Recommendations
For the synthesis of this compound, the Friedel-Crafts acylation using aluminum chloride (Route 1) is the superior and recommended method. Its primary advantage is the high regioselectivity, which consistently delivers the desired C3 isomer in good to excellent yields. This high selectivity simplifies purification and maximizes the throughput of the target compound. While the use of stoichiometric AlCl₃ and the associated workup are drawbacks, the efficiency and predictability of this route make it the preferred choice for most laboratory and process development applications.
The proposed alternative using tin(IV) chloride (Route 2) is likely to be a less efficient process due to the expected lack of regioselectivity. The formation of a mixture of C2 and C3 isomers would necessitate a more challenging purification process and would inevitably lead to a lower overall yield of the desired product. However, for substrates that are sensitive to strong Lewis acids, further investigation into milder catalysts could be warranted.
Researchers and process chemists should prioritize the AlCl₃-mediated Friedel-Crafts acylation for a reliable and high-yielding synthesis of this compound, a critical precursor for further synthetic elaborations.
References
- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219.
- Bellina, F., & Rossi, R. (2006). The chemistry of the pyrrole ring, part 1: Synthesis and functionalization of the pyrrole ring. Chemical Reviews, 106(11), 4579-4648.
- Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethyl isocyanide. Tetrahedron Letters, 13(52), 5337-5340.
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Moshang Chemical. 1-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]propan-1-one. [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
Ates, M., Uludag, N., Karazehir, T., & Arican, F. (2018). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer. ResearchGate. [Link]
-
Organic Syntheses. (2019). N-Propanoyl-1,3-thiazinane-2-thione. [Link]
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel–Crafts conditions.
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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A Comparative Guide to Cross-Reactivity Studies of 3-Propanoyl-1-tosylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-Propanoyl-1-tosylpyrrole derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and strategic considerations essential for generating robust and reliable data. Given the nascent stage of research on this specific class of compounds, this guide is structured as a proactive "how-to" manual, equipping researchers with the necessary tools to pioneer these investigations.
Introduction: The Significance of Cross-Reactivity in Pyrrole Derivatives
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] The this compound core represents a promising, yet underexplored, chemical space. The tosyl group enhances the stability of the pyrrole ring, while the propanoyl moiety offers a potential point of interaction with biological targets.[3]
Cross-reactivity, the binding of an antibody or a biological receptor to compounds other than the intended target, is a critical parameter in drug development and diagnostics.[4] Unforeseen cross-reactivity can lead to off-target effects, toxicity, or inaccurate assay results. Therefore, a thorough understanding of the cross-reactivity profile of a lead compound and its analogs is paramount.
This guide will delineate a systematic approach to investigating the cross-reactivity of this compound derivatives, focusing on immunoassay-based methods, which are broadly applicable, especially when the specific biological target is unknown. We will also touch upon target-based assays as a complementary strategy.
Foundational Chemistry: Synthesis of this compound and its Analogs
A robust cross-reactivity study begins with the synthesis of the parent compound and a panel of structurally related analogs. The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1-tosylpyrrole.[5]
Proposed Synthesis of this compound
The synthesis involves the reaction of 1-tosylpyrrole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The tosyl group directs the acylation primarily to the 3-position of the pyrrole ring.[5]
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: To a stirred suspension of aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add propanoyl chloride (1.1 equivalents) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 1-tosylpyrrole (1.0 equivalent) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0°C and allow it to gradually warm to room temperature over 2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Designing and Synthesizing Analogs for Cross-Reactivity Studies
To assess cross-reactivity, a panel of analogs with systematic structural modifications should be synthesized. These modifications should probe the key structural features of the parent molecule.
| Analog Type | Modification | Rationale | Example Structure |
| Alkyl Chain Variants | Lengthen or shorten the propanoyl chain (e.g., acetyl, butanoyl). | To determine the importance of the alkyl chain length for binding. | 3-Butanoyl-1-tosylpyrrole |
| Tosyl Group Analogs | Replace the p-toluene with other aryl sulfonyl groups (e.g., benzenesulfonyl, p-nitrobenzenesulfonyl). | To assess the role of the tosyl group's electronic and steric properties. | 3-Propanoyl-1-(benzenesulfonyl)pyrrole |
| Pyrrole Ring Substituents | Introduce substituents at other positions of the pyrrole ring. | To evaluate the impact of substitution on the pyrrole core. | 3-Propanoyl-2-methyl-1-tosylpyrrole |
| Propanoyl Group Isomers | Move the propanoyl group to the 2-position of the pyrrole ring. | To understand the positional importance of the acyl group. | 2-Propanoyl-1-tosylpyrrole |
These analogs can be synthesized using similar Friedel-Crafts conditions or other established methods for pyrrole functionalization.[6]
Immunoassay-Based Cross-Reactivity Assessment
For novel compounds where the biological target is unknown, a competitive immunoassay is the gold standard for evaluating cross-reactivity.[4] This involves generating antibodies that specifically recognize the parent compound and then testing the ability of the analogs to compete for antibody binding.
Workflow for Immunoassay Development and Cross-Reactivity Testing
Caption: Workflow for immunoassay-based cross-reactivity assessment.
Hapten Design and Synthesis: The Key to Specific Antibodies
Since small molecules like this compound are not immunogenic on their own, they must be covalently attached to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response.[7] The design of this "hapten" is crucial for generating specific antibodies.[8]
A linker arm must be introduced into the this compound structure at a position that is distal to the key recognition epitopes. For this molecule, derivatizing the terminal methyl of the propanoyl group or a position on the tosyl ring would be logical starting points, as this would leave the core pyrrole and the carbonyl group exposed for antibody recognition.
Experimental Protocol: Hapten Synthesis (Example)
-
Functionalization: Introduce a carboxylic acid group at the terminal end of the propanoyl chain of this compound. This can be achieved through various multi-step synthetic routes.
-
Activation: Activate the carboxylic acid group using a reagent like N-hydroxysuccinimide (NHS) to form an active ester.
-
Conjugation: React the NHS-activated hapten with the primary amine groups on the carrier protein (KLH for immunization, BSA for assay coating) in a suitable buffer.
-
Purification: Purify the resulting conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten.
Antibody Production and Characterization
The hapten-carrier conjugate is used to immunize animals (typically rabbits for polyclonal or mice for monoclonal antibodies). The resulting antiserum is then purified to isolate the specific antibodies. The antibody titer and affinity are determined using techniques like ELISA.
Competitive ELISA Protocol
The competitive ELISA is the workhorse for quantifying small molecules and assessing cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Competition: In a separate plate, pre-incubate a fixed concentration of the anti-hapten antibody with varying concentrations of the parent compound (for the standard curve) or the analog being tested.
-
Transfer: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate.
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the parent compound's concentration. The half-maximal inhibitory concentration (IC50) is determined for the parent compound and each analog. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
Table for Summarizing Cross-Reactivity Data:
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | Value | 100 |
| Analog 1 | Value | Value |
| Analog 2 | Value | Value |
| Analog 3 | Value | Value |
A high percent cross-reactivity indicates that the antibody recognizes the analog with high affinity, while a low value suggests poor recognition.
Target-Based Cross-Reactivity Assessment
If a biological target for this compound derivatives is known or hypothesized, cross-reactivity can be assessed by measuring the relative potency of the analogs in a relevant bioassay. Pyrrole derivatives have been reported to inhibit various protein kinases and enzymes like COX-2.[9][10]
Workflow for Target-Based Cross-Reactivity Studies
Caption: Workflow for target-based cross-reactivity assessment.
For example, if the target is a specific kinase, a kinase inhibition assay could be performed. The IC50 values for the parent compound and its analogs would be determined, and their relative potencies would indicate their cross-reactivity at the target level. This approach provides more biologically relevant information than an immunoassay but is dependent on prior knowledge of the compound's mechanism of action.
Conclusion
The study of cross-reactivity is an indispensable component of the preclinical characterization of any new chemical entity. For novel scaffolds like this compound, a systematic and well-designed investigation is crucial. This guide has provided a comprehensive roadmap, from the synthesis of necessary reagents to the execution and interpretation of cross-reactivity experiments. By employing the principles and protocols outlined herein, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this promising class of compounds.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
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N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses. [Link]
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A review article on biological importance of pyrrole. ResearchGate. [Link]
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Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
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Alternative Hapten Design for Zearalenone Immunoreagent Generation. MDPI. [Link]
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Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. [Link]
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Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics. PubMed. [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
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Forchlorfenuron-mimicking haptens: from immunogen design to antibody characterization by hierarchical clustering analysis. SciSpace. [Link]
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Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Strategies for immunoassay hapten design. Semantic Scholar. [Link]
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Alternative Hapten Design for Zearalenone Immunoreagent Generation. ResearchGate. [Link]
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Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health. [Link]
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The synthesis of 1-tosyl-1H-pyrrole. Reprinted with permission from Ref... ResearchGate. [Link]
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3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. PubMed. [Link]
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Crystal structure and synthesis of 3-(1 H-pyrrol-2-yl)-1-(thio-phen-2-yl)propanone. PubMed. [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
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Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. ResearchGate. [Link]
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Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 3-Substituted Pyrroles
For researchers, scientists, and drug development professionals, the pyrrole nucleus is a cornerstone of molecular design. Its presence in blockbuster drugs like atorvastatin (Lipitor®) and numerous natural products underscores its therapeutic significance.[1] Specifically, 3-substituted pyrroles represent a critical subclass, offering a versatile scaffold for probing biological targets. The choice of synthetic route to these valuable building blocks is a pivotal decision, directly impacting yield, purity, scalability, and the overall efficiency of a research program.
This guide provides an in-depth, objective comparison of the most prominent synthetic routes to 3-substituted pyrroles. We will move beyond mere procedural lists to dissect the underlying chemical logic, offering field-proven insights into the causal relationships between reaction design and experimental outcomes. Every protocol and piece of data is presented to create a self-validating framework for your synthetic strategy.
Choosing Your Path: An Overview of Synthetic Strategies
The primary challenge in the synthesis of 3-substituted pyrroles is achieving regioselectivity. Many classical methods favor substitution at the more nucleophilic C2 and C5 positions. Therefore, the choice of strategy often hinges on the clever use of starting materials and reaction mechanisms that inherently favor C3 functionalization. We will explore four principal strategies: the venerable Paal-Knorr synthesis and its regioselective challenges, the elegant Barton-Zard and Van Leusen reactions which offer direct access to C3-substituted systems, and the rise of modern transition-metal-catalyzed methods that provide novel pathways and functional group tolerance.
Caption: Key synthetic strategies for accessing 3-substituted pyrroles.
The Paal-Knorr Synthesis: A Classic Revisited
The Paal-Knorr synthesis, first reported in 1884, is a robust and enduring method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] Its operational simplicity and the commercial availability of many 1,4-dicarbonyls make it a go-to reaction. However, for 3-substituted pyrroles, the challenge lies in obtaining the appropriately substituted 1,4-dicarbonyl precursor, which can itself be a multi-step synthesis.
Mechanism and Rationale
The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on a carbonyl group.[1] This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.[2] The choice of an acidic catalyst (e.g., acetic acid) is crucial as it protonates a carbonyl, enhancing its electrophilicity and accelerating the initial amine addition.[4] However, strongly acidic conditions (pH < 3) can favor the competing furan synthesis.[4]
Caption: Simplified workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethyl-1H-pyrrole
While this example yields a 2,5-disubstituted pyrrole, it serves as a foundational protocol for the Paal-Knorr reaction. Accessing a purely 3-substituted pyrrole via this method requires a custom-synthesized, unsymmetrical 1,4-dicarbonyl.
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[1]
-
Materials:
-
2,5-Hexanedione (1 equivalent)
-
Aniline (1.1 equivalents)
-
Glacial Acetic Acid (as solvent or catalyst)
-
Ethanol (optional solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in ethanol or glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target pyrrole.
-
The Barton-Zard Reaction: Direct Access to Functionalized Pyrroles
The Barton-Zard synthesis, developed in 1985, is a powerful method for preparing substituted pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions.[5][6] This reaction is particularly valuable as it directly constructs the pyrrole ring with substituents at the C3 and C4 positions, offering a regioselective advantage over classical methods.
Mechanism and Rationale
The reaction mechanism is a five-step cascade:[5]
-
Enolization: A base (e.g., K₂CO₃, DBU) deprotonates the α-carbon of the isocyanoacetate.
-
Michael Addition: The resulting carbanion acts as a Michael donor, attacking the β-carbon of the nitroalkene.
-
Cyclization: A 5-endo-dig cyclization occurs, with the carbanion attacking the isocyanide carbon.
-
Elimination: The nitro group is eliminated.
-
Tautomerization: A final tautomerization yields the aromatic pyrrole.
The choice of a non-nucleophilic base is critical to favor the initial deprotonation without competing side reactions. The nitroalkene serves as an excellent Michael acceptor, and the isocyanide is a unique C-N-C synthon that facilitates the cyclization.
Experimental Protocol: Synthesis of Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate
This example demonstrates a modern application of the Barton-Zard reaction to create complex heterocyclic systems.
-
Objective: To synthesize a fused pyrrole system from a 3-nitro-2H-chromene and ethyl isocyanoacetate.[7]
-
Materials:
-
3-Nitro-2H-chromene derivative (1 equivalent)
-
Ethyl isocyanoacetate (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Ethanol
-
-
Procedure:
-
To a solution of the 3-nitro-2H-chromene in ethanol, add ethyl isocyanoacetate and potassium carbonate.
-
Heat the mixture at reflux for approximately 30 minutes, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Van Leusen Reaction: A [3+2] Cycloaddition Strategy
The Van Leusen reaction is another cornerstone for the synthesis of 3,4-disubstituted pyrroles. It involves the base-mediated [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).[8] First reported in 1972, this method is prized for its operational simplicity and the stability of the TosMIC reagent.[8]
Mechanism and Rationale
The reaction is initiated by the deprotonation of the methylene group of TosMIC by a base, creating a stabilized carbanion.[8] This anion then undergoes a Michael addition to the α,β-unsaturated compound. The subsequent steps involve an intramolecular nucleophilic attack of the resulting enolate onto the isocyanide carbon, followed by the elimination of the tosyl group (a good leaving group) and tautomerization to yield the aromatic pyrrole. The β-substituent of the Michael acceptor ultimately resides at the C4 position of the pyrrole, while the α-substituent (often a carbonyl group) is at the C3 position.[8]
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A Senior Application Scientist’s Guide to 1-Tosylpyrrole: Unlocking Regioselectivity and Stability in Complex Synthesis
For researchers and professionals in drug development, the strategic use of protecting groups is paramount to achieving high-yield, selective syntheses of complex molecules. The pyrrole ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a unique challenge due to its high electron density and propensity for polymerization or uncontrolled electrophilic substitution.[1] While numerous N-protecting groups exist, 1-(p-Toluenesulfonyl)pyrrole, or 1-tosylpyrrole, has emerged as a superior choice in many contexts, offering a powerful combination of stability, reactivity modulation, and directing capabilities.
This guide provides an in-depth comparison of 1-tosylpyrrole with other common pyrrole protecting groups. We will delve into the causality behind its advantages, supported by experimental data and protocols, to equip you with the knowledge to leverage this versatile reagent in your synthetic endeavors.
The Challenge of Pyrrole Reactivity
Unprotected pyrrole is highly reactive towards electrophiles, acids, and oxidizing agents. The nitrogen lone pair contributes to the aromatic sextet, rendering the carbon positions electron-rich and susceptible to attack. This often leads to a lack of regioselectivity and the formation of unwanted byproducts. Nitrogen protection is therefore essential to temper this reactivity and enable controlled functionalization of the pyrrole core.[2][3] The choice of protecting group is critical, as it dictates the stability of the intermediate and can influence the regiochemical outcome of subsequent reactions.
1-Tosylpyrrole: A Paradigm of Stability and Control
The attachment of the p-toluenesulfonyl (tosyl) group to the pyrrole nitrogen dramatically alters the ring's electronic properties.[4] This modification is key to its advantages in multi-step synthesis.
-
Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which significantly reduces the electron density of the pyrrole ring.[2][3] This deactivation tempers the ring's reactivity towards electrophilic aromatic substitution, preventing unwanted side reactions and allowing for a broader range of compatible reaction conditions.[2]
-
Exceptional Stability: The tosyl group is remarkably robust compared to many other common N-protecting groups. It is stable to a wide range of reaction conditions, including strongly acidic media where groups like tert-butyloxycarbonyl (Boc) would be readily cleaved.[4] This stability is indispensable in lengthy synthetic sequences where the pyrrole moiety must endure multiple transformations.
Perhaps the most significant advantage of using 1-tosylpyrrole is its ability to act as a powerful directed metalation group (DMG). Treatment of 1-tosylpyrrole with a strong base, such as n-butyllithium (n-BuLi), results in the clean and highly regioselective deprotonation at the C2 position. This provides a versatile nucleophilic handle for the introduction of a wide array of electrophiles.
The mechanism for this directed lithiation involves the coordination of the lithium cation to the oxygen atoms of the sulfonyl group. This pre-complexation brings the organolithium base into close proximity to the C2 proton, facilitating its abstraction over the C3 proton and leading to the thermodynamically stable 2-lithiated intermediate.[5]
Caption: Mechanism of Directed C2-Lithiation of 1-Tosylpyrrole.
Comparative Analysis with Other Pyrrole Protecting Groups
The choice of a protecting group is always context-dependent. The following table provides a direct comparison between 1-tosylpyrrole and other commonly used protecting groups to guide your selection process.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Stability (Typical) | Common Deprotection Conditions |
| Tosyl (Ts) | ![]() | Excellent stability to acid/oxidation[4]; Directs C2-lithiation; Crystalline solid, easy to handle. | Harsh deprotection conditions required; Can be difficult to remove from sensitive substrates. | Acid: Very HighBase: HighOx/Red: High | Mg/MeOH; Na/NH₃; HBr/phenol; NaOH/reflux.[4] |
| Boc | ![]() | Very mild deprotection; Good for sensitive substrates. | Labile to even mild acids[4]; Thermally unstable (>80 °C)[6]; Does not strongly direct lithiation. | Acid: Very LowBase: HighOx/Red: Moderate | TFA, HCl in dioxane, pTSA.[4][7] |
| SEM | ![]() | Stable to a wide variety of conditions; Directs C2-lithiation.[8] | Deprotection requires fluoride source or strong acid; Reagents can be costly. | Acid: ModerateBase: HighOx/Red: High | TBAF; HF-Pyridine; Strong aqueous acid. |
| Benzyl (Bn) | ![]() | Stable to non-reductive conditions; Orthogonal to many other groups. | Requires hydrogenolysis for removal, which can reduce other functional groups (alkenes, alkynes, etc.). | Acid: HighBase: HighOx/Red: Low (H₂) | H₂, Pd/C; Na/NH₃. |
Experimental Protocols
To provide a practical context, we outline the standard procedures for the synthesis of 1-tosylpyrrole and its subsequent C2-functionalization.
Protocol 1: Synthesis of 1-Tosylpyrrole
This protocol describes the straightforward synthesis of 1-tosylpyrrole from pyrrole and p-toluenesulfonyl chloride. The use of a base like triethylamine or sodium hydride is crucial to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride.[4][9]
Caption: General workflow for the synthesis of 1-tosylpyrrole.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), slowly add a solution of pyrrole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C.
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease.
-
Sulfonylation: Cool the resulting sodium pyrrolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of methanol and water to afford 1-tosylpyrrole as a crystalline solid (Typical Yield: 90-99%).[9]
Protocol 2: C2-Formylation of 1-Tosylpyrrole via Directed Lithiation
This protocol demonstrates the power of the tosyl group to direct functionalization at the C2 position.
Step-by-Step Methodology:
-
Lithiation: Dissolve 1-tosylpyrrole (1.0 equiv.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise and stir the mixture at -78 °C for 1 hour. Successful lithiation is confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at C2 via ¹H NMR.[8][10]
-
Electrophilic Quench: To the solution of the lithiated species, add N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 1-tosylpyrrole-2-carboxaldehyde.
Conclusion: When to Choose 1-Tosylpyrrole
1-tosylpyrrole is the reagent of choice when a synthesis demands:
-
High Stability: For multi-step sequences involving acidic or oxidative conditions that would compromise other protecting groups.
-
Regiocontrolled C2-Functionalization: When the introduction of a substituent is specifically required at the C2 position, its role as a directed metalation group is unparalleled.
-
Modulated Reactivity: When the inherent high reactivity of the pyrrole ring needs to be attenuated to allow for selective transformations elsewhere in the molecule.
While the robust nature of the tosyl group necessitates specific, sometimes harsh, deprotection conditions, this is a calculated trade-off for its exceptional performance in controlling stability and regioselectivity. By understanding these principles, researchers can confidently employ 1-tosylpyrrole to streamline the synthesis of complex pyrrole-containing targets.
References
-
Figliola, C., et al. (2006). Pyrrole Protection. ChemInform, 62(50), 11531-11563. [Link]
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Mancini, P. M., et al. (2011). N-tosyl-nitropyrroles as Dienophiles in Polar Cycloaddition Reactions Developed in Protic Ionic Liquids. Semantic Scholar. [Link]
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Demir, D., et al. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed. [Link]
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Thompson, A., et al. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]
-
Mancini, P. M., et al. Diels–Alder reactions of N-tosylpirroles developed in protic ionic liquids. Theoretical studies using DFT methods. ResearchGate. [Link]
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Demopoulos, V. J., & Koutentis, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. MDPI. [Link]
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ResearchGate. The synthesis of 1-tosyl-1H-pyrrole. [Link]
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Movassaghi, M., & Schmidt, M. A. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. [Link]
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ResearchGate. Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. [Link]
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Thomson, R. J., & O'Connell, T. N. (2012). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. National Institutes of Health. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Wikipedia. Asymmetric hydrogenation. [Link]
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National Center for Biotechnology Information. 1-Tosylpyrrole. PubChem Compound Database. [Link]
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Singh, M. (2016). Response to "I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?". ResearchGate. [Link]
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van Eikema Hommes, N. J. R., & von Ragué Schleyer, P. (1994). Mechanisms of aromatic lithiation. Tetrahedron, 50(20), 5903–5916. [Link]
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de Oliveira, M. F., et al. (2001). N,N-Diethyl-1-Tosyl-3-Indoleglyoxylamide as a Dienophile in Diels-Alder Reactions. Hyperbaric vs. Thermal Conditions. MDPI. [Link]
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Lim, S., et al. (2016). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health. [Link]
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Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Vigorita, M. C., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
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Tilstam, U., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. [Link]
-
Tungen, J. E., et al. (2016). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. National Institutes of Health. [Link]
-
Tungen, J. E., et al. (2016). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. ResearchGate. [Link]
-
ResearchGate. Investigation into the mechanism of lithiation of 2,3-dihydrooxepin. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Propanoyl-1-tosylpyrrole
The pyrrole moiety suggests potential flammability, acute toxicity, and the risk of serious eye damage.[1][2][3][4][5] The tosyl group, derived from tosyl chloride, indicates a potential for skin and eye irritation and possible reactivity with water.[6][7][8] Therefore, 3-Propanoyl-1-tosylpyrrole must be treated as a hazardous substance, requiring meticulous disposal procedures.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to establish a safe working environment.
Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the correct use of PPE.[9][10] Based on the potential hazards, the following should be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are essential.[11] A face shield should be worn over safety glasses if there is a risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[6]
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9][11] Clothing made from synthetic materials like polyester should be avoided.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.[4][12]
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to vapors.[4][12] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[3] This chemical should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1][6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Flammable," "Toxic," "Irritant").
-
Incompatible Chemicals: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[6] It should be kept separate from strong oxidizing agents, acids, and bases.[3][13][14][15][16][17]
2. Disposal of Unused or Expired Product:
-
Original Container: If possible, leave the unused chemical in its original container.[6]
-
Licensed Disposal Company: Arrange for the disposal of the chemical through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6]
3. Decontamination of Labware:
-
Rinsing: Glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[18][19]
-
Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
1. Small Spills (manageable by trained personnel):
-
Evacuate and Alert: Alert others in the immediate area of the spill.[20]
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening a fume hood sash.[21]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[20][22] Do not use combustible materials like paper towels to absorb the bulk of the spill.[21]
-
Absorption: Working from the outside in, apply the absorbent material to the spill.[22]
-
Collection: Once the material is fully absorbed, carefully scoop the residue into a designated hazardous waste container using non-sparking tools.[2][4][5]
-
Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable solvent, followed by soap and water.[23] All cleaning materials must be disposed of as hazardous waste.[23]
2. Large Spills (requiring emergency response):
-
Evacuate Immediately: Evacuate the laboratory and any adjacent areas that may be affected.[20]
-
Activate Alarm: Activate the nearest fire alarm to alert emergency responders.
-
Isolate the Area: Close all doors to the affected area to contain vapors.
-
Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) office and emergency services. Provide them with the chemical name, quantity spilled, and any other relevant information.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propanoyl-1-tosylpyrrole
As your partner in the laboratory, our commitment extends beyond supplying high-quality reagents. We aim to be your preferred source for essential safety and handling information, building a foundation of trust through scientific expertise. This guide provides a detailed operational plan for the safe handling of 3-Propanoyl-1-tosylpyrrole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be synthesized by examining its structural components: the pyrrole core and the p-toluenesulfonyl (tosyl) group. This approach allows us to anticipate potential risks and establish a rigorous safety protocol. The parent pyrrole ring is known to be toxic if swallowed and harmful if inhaled, causing serious eye damage.[1][2][3][4] Similarly, tosyl compounds, like tosyl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[5][6] Therefore, this compound must be handled as a hazardous substance with the potential for significant skin, eye, and respiratory irritation, alongside possible toxicity.
Core Directive: A Proactive Stance on Protection
Given the compound's reactivity and potential hazards, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The following PPE is mandatory as the primary barrier between you and the chemical.
-
Eye and Face Protection: Your eyes are particularly vulnerable to chemical exposure.[7] At a minimum, snug-fitting chemical safety goggles are required. For procedures involving splashing or larger quantities, a full face shield worn over safety goggles is essential to protect the entire face.[7]
-
Hand Protection: Hands are the most common site of chemical exposure.[8] Chemical-resistant gloves are required for all handling activities. Nitrile gloves are a suitable choice for incidental contact. For extended handling or direct immersion, consider heavier-duty gloves such as neoprene.[7]
-
Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a Tyvek coverall provides a more robust barrier.[7] This protective clothing should be removed immediately if it becomes contaminated.[1]
-
Respiratory Protection: All routine handling of this compound should be performed within a functioning chemical fume hood.[9] A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill or a failure of the primary engineering controls.[7]
Operational Plan: PPE Selection by Task
The level of PPE required can be tailored to the specific task and the associated risk of exposure. The following table provides a clear, at-a-glance guide for common laboratory procedures.
| Task | Minimum Required PPE |
| Weighing Solid Compound | Chemical Safety Goggles, Lab Coat, Two Pairs of Nitrile Gloves |
| Preparing Solutions | Face Shield over Safety Goggles, Lab Coat, Two Pairs of Nitrile Gloves |
| Running Reaction | Face Shield over Safety Goggles, Lab Coat, Two Pairs of Nitrile Gloves |
| Work-up & Purification | Face Shield over Safety Goggles, Chemical-Resistant Apron over Lab Coat, Two Pairs of Nitrile Gloves |
| Spill Cleanup | Full-face Respirator, Chemical-Resistant Coveralls, Heavy-duty Gloves (e.g., Neoprene), Shoe Covers |
Procedural Guidance: Donning and Doffing PPE
A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.[10]
Donning Sequence (Putting On):
-
Innermost Layer First: Start with your lab coat or chemical-resistant coveralls.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required for an emergency, fit your respirator and perform a seal check.
-
Eye and Face Protection: Place safety goggles and then a face shield. The goggle straps should be under the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or coveralls.[10]
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).
-
Face/Eye Protection: Remove the face shield and goggles from the back to avoid touching the front surface.
-
Body Protection: Remove the lab coat or apron, turning it inside out as you do.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Wash: Wash your hands thoroughly with soap and water.[6]
Emergency and Disposal Protocols
Spill Management: In the event of a spill, evacuate personnel from the immediate area.[6] While wearing the appropriate PPE for spill cleanup (as detailed in the table above), contain the spill using an inert absorbent material. Collect the material into a suitable, sealed container for hazardous waste.[6][11]
Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Collect all used gloves, aprons, and other contaminated items in a designated, clearly labeled hazardous waste container.[9]
-
Disposal: Do not discard contaminated PPE in regular trash.[6] Arrange for disposal through your institution's environmental health and safety office in accordance with all local and national regulations.[9][11]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the overall safe handling workflow.
Caption: Step-by-step workflow for safe handling operations.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
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- Pyrrole - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
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- Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Labor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




